molecular formula C12H20O6 B610238 Propargyl-PEG4-acid CAS No. 1415800-32-6

Propargyl-PEG4-acid

カタログ番号: B610238
CAS番号: 1415800-32-6
分子量: 260.28 g/mol
InChIキー: WMBXAUWIPBFEOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propargyl-PEG4-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-12(13)14/h1H,3-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBXAUWIPBFEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415800-32-6
Record name 4,7,10,13-tetraoxahexadec-15-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Propargyl-PEG4-acid is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker extensively utilized by researchers in bioconjugation, chemical biology, and drug development.[1] Its structure is meticulously designed to feature three key components: a terminal propargyl group, a central hydrophilic PEG4 spacer, and a terminal carboxylic acid. This configuration allows for a stepwise and controlled conjugation of different molecules.[2] The hydrophilic PEG linker enhances the solubility of the molecule and its conjugates in biological applications.[1] this compound serves as a critical building block in the synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and Proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.[1][3]

Core Molecular Structure

The chemical structure of this compound is defined by its three functional domains: the propargyl group, the PEG4 spacer, and the carboxylic acid. Its systematic IUPAC name is 4,7,10,13-Tetraoxahexadec-15-ynoic acid.[1][2]

  • Propargyl Group (Terminal Alkyne): At one terminus of the molecule is a propargyl group, which contains a terminal alkyne (C≡CH). This functional group is a key reactant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction allows for the efficient and specific formation of a stable triazole linkage with molecules bearing an azide group.[3][5]

  • PEG4 Spacer: The central part of the linker is a tetraethylene glycol (PEG4) spacer. This hydrophilic chain, composed of four repeating ethylene glycol units, imparts several beneficial properties. It significantly increases the aqueous solubility of the molecule and its conjugates, which is crucial for biological applications.[4][5] Furthermore, the PEG spacer provides a flexible, long-chain bridge that can reduce steric hindrance between the conjugated molecules.[2]

  • Carboxylic Acid Group: The other terminus of the molecule features a carboxylic acid (-COOH). This functional group can be readily conjugated to primary amine groups (-NH2) present on biomolecules like proteins, peptides, or other synthetic constructs.[4][5] The reaction typically requires the use of carbodiimide activators, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS), to form a stable amide bond.[2][5]

The orthogonal nature of the alkyne and carboxylic acid reactive groups allows for sequential conjugation strategies, providing precise control over the synthesis of complex molecular architectures.[2]

G cluster_peg COOH COOH CH2_1 CH₂ COOH->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O_1 O CH2_2->O_1 CH2_3 CH₂ O_1->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O_2 O CH2_4->O_2 CH2_5 CH₂ O_2->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 O_3 O CH2_6->O_3 CH2_7 CH₂ O_3->CH2_7 CH2_8 CH₂ CH2_7->CH2_8 O_5 O CH2_8->O_5 O_4 O CH2_9 CH₂ C_alkyne C CH2_9->C_alkyne O_5->CH2_9 CH_alkyne CH C_alkyne->CH_alkyne

Caption: Chemical structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₆[1][2][4]
Molecular Weight 260.28 g/mol [1][2]
CAS Number 1415800-32-6[1][2][3][4]
Appearance/Form Liquid[1]
Purity ≥95% or 98% (varies by supplier)[2][4]
Density 1.164 g/mL[1]
Refractive Index n/D 1.460[1]
Solubility Soluble in Water, DMSO, DCM, DMF[4]
Storage -20°C[1][4]

Experimental Protocols & Methodologies

Detailed, application-specific experimental protocols are typically developed within individual research laboratories and are not available from commercial supplier documentation. However, the reactivity of the terminal groups dictates the general methodologies employed.

1. Amide Bond Formation (Carboxylic Acid Group):

  • Objective: To conjugate the carboxylic acid terminus of this compound to a molecule containing a primary amine.

  • General Protocol Outline: The carboxylic acid is first activated using a carbodiimide reagent like EDC. The addition of NHS or Sulfo-NHS creates a more stable amine-reactive intermediate ester. This activated linker is then reacted with the amine-containing molecule in a suitable buffer (typically pH 7.2-8.0) to form a stable amide bond.[2][4][5]

G A Propargyl-PEG4-COOH C Activated NHS-Ester Intermediate A->C Activation B EDC / NHS (Activators) E Stable Amide Bond (Propargyl-PEG4-CO-NH-Molecule) C->E Conjugation D Molecule-NH₂ (e.g., Protein) D->E

Caption: Workflow for amine conjugation.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Objective: To conjugate the propargyl (alkyne) terminus to a molecule containing an azide group.

  • General Protocol Outline: This "click chemistry" reaction involves reacting the alkyne-containing this compound (or its amine-conjugated derivative) with an azide-bearing molecule.[3] The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). The reaction proceeds rapidly in aqueous solutions to yield a stable triazole linkage.[3][5]

G A Propargyl-PEG4-Linker D Stable Triazole Linkage A->D B Molecule-N₃ (Azide-modified) B->D C Cu(I) Catalyst (e.g., CuSO₄ / Ascorbate) C->D Catalyzes

Caption: Click chemistry conjugation workflow.

References

An In-depth Technical Guide to Propargyl-PEG4-acid: Properties, Specifications, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-acid is a heterobifunctional linker molecule that has gained significant traction in the fields of chemical biology and drug discovery. Its unique architecture, featuring a terminal alkyne group and a carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG) spacer, makes it a versatile tool for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of the chemical properties, specifications, and key applications of this compound, with a focus on its role in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Specifications

This compound is a viscous, colorless to light yellow liquid. Its chemical structure and key properties are summarized in the tables below.[1] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial feature for biological applications.[2][3][4]

Identifier Value
IUPAC Name 3-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)propanoic acid
CAS Number 1415800-32-6[1][2]
Molecular Formula C12H20O6[2]
Molecular Weight 260.28 g/mol
Specification Value
Appearance Viscous Liquid[1]
Color Colorless to light yellow[1]
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Store at -20°C for long-term stability[1]

Experimental Protocols

This compound's utility stems from its two reactive functional groups, which can be addressed orthogonally. The carboxylic acid is typically reacted with primary amines to form stable amide bonds, while the terminal alkyne is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of this compound to an amine-containing molecule (e.g., a protein, peptide, or a synthetic construct) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMF or DMSO

  • Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction vial, combine this compound (1 equivalent) with EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.2 equivalents) in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This forms the more stable NHS ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A molar excess of the activated linker (typically 5-20 fold) is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the propargyl group of a this compound conjugate to an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0

  • DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the propargyl-functionalized molecule, azide-functionalized molecule, CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • In a reaction vial, dissolve the propargyl-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1.1-1.5 equivalents) in the Reaction Buffer. Small amounts of DMSO or DMF can be used to aid solubility.

    • Add THPTA to the reaction mixture (final concentration ~1 mM).

    • Add CuSO4 to the reaction mixture (final concentration ~0.1-0.5 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration ~2-5 mM).

    • Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis.

Application in PROTAC Development: Synthesis of an Ibrutinib-Based BTK Degrader

A prominent application of this compound is in the synthesis of PROTACs. These bifunctional molecules induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The following outlines a representative workflow for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK), using the BTK inhibitor Ibrutinib as the warhead and recruiting an Inhibitor of Apoptosis Protein (IAP) E3 ligase.[1]

G cluster_synthesis PROTAC Synthesis Workflow Ibrutinib Ibrutinib Analogue (with amine handle) Intermediate Ibrutinib-PEG4-Propargyl Ibrutinib->Intermediate Amide Bond Formation PropargylPEG4Acid This compound EDC_NHS EDC, NHS EDC_NHS->Intermediate PROTAC Final Ibrutinib-IAP PROTAC Intermediate->PROTAC Click Chemistry IAP_ligand IAP Ligand (with azide handle) CuAAC CuSO4, NaAsc CuAAC->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification

A representative workflow for the synthesis of an Ibrutinib-IAP PROTAC.

This synthetic strategy leverages the orthogonal reactivity of this compound. First, the carboxylic acid is activated and coupled to an amine-functionalized Ibrutinib analogue. The resulting propargyl-tagged Ibrutinib is then "clicked" to an azide-modified IAP ligand to yield the final PROTAC.

Mechanism of Action: PROTAC-Mediated BTK Degradation

The synthesized Ibrutinib-IAP PROTAC functions by inducing the formation of a ternary complex between BTK and the IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BTK, marking it for degradation by the 26S proteasome.

G cluster_pathway PROTAC-Mediated BTK Degradation Pathway PROTAC Ibrutinib-IAP PROTAC TernaryComplex Ternary Complex (BTK-PROTAC-IAP) PROTAC->TernaryComplex BTK BTK Protein BTK->TernaryComplex IAP IAP E3 Ligase IAP->TernaryComplex Ub_BTK Polyubiquitinated BTK TernaryComplex->Ub_BTK Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->TernaryComplex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

The ubiquitin-proteasome pathway for BTK degradation induced by the PROTAC.

This targeted protein degradation approach offers several advantages over traditional inhibition, including the potential to address drug resistance and target proteins that have been historically considered "undruggable."

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, favorable solubility, and dual-functional nature enable the straightforward construction of complex molecular architectures. The experimental protocols and the application example provided in this guide highlight its significance in the development of next-generation therapeutics like PROTACs. As the field of targeted protein degradation continues to expand, the utility of linkers such as this compound will undoubtedly grow, facilitating the creation of novel and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG4-acid, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a robust two-step synthetic pathway and details purification methodologies to achieve high-purity material suitable for research and drug development applications.

Overview and Specifications

This compound is a hydrophilic linker featuring a terminal alkyne group for "click" chemistry reactions and a carboxylic acid for amide bond formation. The tetraethylene glycol (PEG4) spacer enhances solubility and provides flexibility to the linked molecules.

Table 1: Physicochemical Properties and Purity Specifications

PropertyValueSource
Molecular Formula C₁₂H₂₀O₆[1]
Molecular Weight 260.29 g/mol [2]
Appearance Colorless to light yellow viscous liquid/oil[3]
Purity (typical) >95% - 98%[1][2][4]
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage -20°C, desiccated[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

  • Williamson Ether Synthesis: Formation of the intermediate, Propargyl-PEG4-alcohol, from tetraethylene glycol and propargyl bromide.

  • Oxidation: Conversion of the terminal alcohol of the intermediate to a carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Oxidation Tetraethylene Glycol Tetraethylene Glycol Propargyl-PEG4-alcohol Propargyl-PEG4-alcohol Tetraethylene Glycol->Propargyl-PEG4-alcohol  NaH, THF, 0°C to rt Propargyl Bromide Propargyl Bromide Propargyl Bromide->Propargyl-PEG4-alcohol This compound This compound Propargyl-PEG4-alcohol->this compound  Jones Reagent (CrO₃, H₂SO₄)  or TEMPO/NaOCl/NaClO₂

Diagram 1: Synthetic pathway for this compound.
Experimental Protocol: Step 1 - Synthesis of Propargyl-PEG4-alcohol

This protocol is based on the principles of the Williamson ether synthesis.

Materials:

  • Tetraethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tetraethylene glycol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0°C and add propargyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG4-alcohol.

Experimental Protocol: Step 2 - Oxidation to this compound

Two common methods for the oxidation of primary alcohols to carboxylic acids are presented: Jones oxidation and a TEMPO-catalyzed oxidation.

Method A: Jones Oxidation

Materials:

  • Propargyl-PEG4-alcohol (from Step 1)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)[5][6][7]

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude Propargyl-PEG4-alcohol (1.0 eq) in acetone and cool the solution in an ice bath.

  • Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange/red to green will be observed. Continue addition until the orange/red color persists.[6]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.[6]

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Method B: TEMPO-catalyzed Oxidation

This method is a milder alternative to Jones oxidation.[8][9]

Materials:

  • Propargyl-PEG4-alcohol (from Step 1)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium chlorite (NaClO₂)

  • Phosphate buffer (pH 7)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Propargyl-PEG4-alcohol (1.0 eq) in a biphasic mixture of DCM and phosphate buffer (pH 7).

  • Add TEMPO (0.05 eq) to the mixture.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water and buffer it to approximately pH 4-5 with a phosphate buffer.

  • To the alcohol/TEMPO mixture, add the sodium chlorite solution.

  • Slowly add a solution of sodium hypochlorite (0.02 eq) dropwise.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

Purification is critical to remove unreacted starting materials, by-products, and residual reagents. A combination of silica gel chromatography and preparative HPLC is often employed.

Purification_Workflow Crude Product Crude Product Silica Gel Chromatography Silica Gel Chromatography Crude Product->Silica Gel Chromatography  DCM/Methanol Gradient Partially Purified Product Partially Purified Product Silica Gel Chromatography->Partially Purified Product Preparative HPLC Preparative HPLC Partially Purified Product->Preparative HPLC  C18 Column, Water/Acetonitrile Gradient Pure this compound Pure this compound Preparative HPLC->Pure this compound

References

A Technical Guide to Propargyl-PEG4-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Propargyl-PEG4-acid, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. We will cover its fundamental properties, detail its applications, and provide example experimental protocols for its use.

Core Properties of this compound

This compound is a valuable tool in chemical biology and medicinal chemistry, featuring a terminal alkyne group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal conjugation to different molecules. The propargyl group enables "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be readily coupled with primary amines.

Below is a summary of its key quantitative data:

PropertyValueReferences
CAS Number1415800-32-6[1][2][][4]
Molecular Weight260.28 g/mol [1][2][]
Alternate Molecular Weight260.3 g/mol [4][5][6][7]
Molecular FormulaC12H20O6[2][4][5]
PurityTypically ≥95%[4][5]

Experimental Protocols

The unique structure of this compound lends itself to a variety of experimental applications, most notably in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

1. Amide Coupling via Carboxylic Acid Activation

This protocol details the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine: Add the activated this compound solution to a solution of the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0). The molar ratio will depend on the desired degree of labeling.

  • Reaction Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted reagents.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the propargyl-modified molecule (from the previous protocol) to an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing agents)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Prepare Reactants: Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.

  • Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

  • Initiate Reaction: Add the CuSO4 and sodium ascorbate to the reaction mixture. A typical concentration is 1 mM CuSO4 and 5 mM sodium ascorbate. If using a ligand like TBTA to protect the biomolecule, pre-mix it with the CuSO4.

  • Reaction Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification: Purify the final conjugate to remove the copper catalyst and other small molecule reagents. This can be achieved through methods like size-exclusion chromatography or affinity chromatography.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound as a linker. This process involves the two key reactions detailed in the protocols above.

PROTAC_Synthesis_Workflow E3_ligand E3 Ligase Ligand (with primary amine) Linker_E3 Propargyl-PEG4-E3 Ligand E3_ligand->Linker_E3 POI_ligand Protein of Interest Ligand (with azide group) PROTAC Final PROTAC Molecule POI_ligand->PROTAC Propargyl_PEG4 This compound Activated_Linker NHS-activated Propargyl-PEG4 Propargyl_PEG4->Activated_Linker EDC, NHS Activated_Linker->Linker_E3 Amide Coupling Linker_E3->PROTAC CuAAC 'Click' Reaction

Caption: A generalized workflow for PROTAC synthesis using this compound.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols are starting points and may require optimization based on the specific molecules involved.

References

Solubility of Propargyl-PEG4-acid in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG4-acid, a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene glycol (PEG)-based linker is critical for its effective handling, formulation, and application in bioconjugation and drug discovery.

Core Concepts in Solubility

This compound's solubility is governed by its molecular structure, which features a terminal carboxylic acid and a propargyl group, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PEG chain is instrumental in imparting aqueous solubility to the molecule. This amphiphilic nature allows for its dissolution in a range of both aqueous and organic solvents, a crucial property for its versatile use in multi-step synthetic and bioconjugation protocols.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been qualitatively described in several supplier technical data sheets. Quantitative data is available for select solvents. A summary of the available information is presented below for easy comparison.

SolventTypeSolubilityConcentrationNotes
WaterAqueousSoluble[1][]Data not availableThe hydrophilic PEG spacer enhances solubility in aqueous media.[3]
Dimethyl Sulfoxide (DMSO)Organic (Polar Aprotic)50 mg/mL[4]192.10 mM[4]Ultrasonic assistance may be required for dissolution. The hygroscopic nature of DMSO can impact solubility.[4]
Dichloromethane (DCM)Organic (Polar Aprotic)Soluble[1][]Data not available-
Dimethylformamide (DMF)Organic (Polar Aprotic)Soluble[1][]Data not available-

Experimental Protocols: Determination of Equilibrium Solubility

The most common and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is designed to achieve a saturated solution and then measure the concentration of the dissolved solute.

Shake-Flask Method for this compound

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., deionized water, DMSO, DCM, DMF)

  • Analytical balance

  • Scintillation vials or other sealed containers

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a true equilibrium has been reached.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., set to 25 °C). The samples should be agitated for a sufficient duration to allow the system to reach equilibrium. A typical timeframe is 24 to 48 hours.

  • Phase Separation: Following equilibration, centrifuge the vials at a high speed to pellet the undissolved solid material.

  • Filtration: Carefully extract the supernatant using a syringe, ensuring not to disturb the solid pellet. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical quantification method.

  • Quantification: Analyze the diluted sample using a validated HPLC or LC-MS method to determine the precise concentration of this compound.

  • Calculation: The equilibrium solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualizing Experimental and Logical Workflows

To further clarify the processes and concepts discussed, the following diagrams have been generated.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Clarification cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate on orbital shaker (24-48h at constant temp.) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute clear filtrate D->E F Quantify concentration (e.g., HPLC, LC-MS) E->F G Calculate Equilibrium Solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

G cluster_properties Structural Features cluster_solvents Solvent Compatibility A This compound Molecular Structure B Hydrophilic PEG Spacer A->B C Terminal Carboxylic Acid A->C D Terminal Propargyl Group A->D E Solubility Profile B->E C->E F Aqueous Solvents (e.g., Water) E->F G Polar Aprotic Organic Solvents (e.g., DMSO, DMF, DCM) E->G

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. It is fundamental to the development of antibody-drug conjugates (ADCs), PROTACs, diagnostic imaging agents, and functionalized biomaterials. The success of these technologies hinges on the use of chemical linkers that are stable, efficient, and biocompatible. Propargyl-PEG4-acid is a heterobifunctional linker that has gained prominence for its ability to bridge biomolecules with other molecules of interest through a precise, two-step process.

This guide provides a detailed examination of the core mechanism of this compound, its constituent functional groups, and its application in bioconjugation workflows. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for researchers in the field.

Core Components and Their Functions

This compound is a molecule designed with three distinct chemical moieties, each serving a specific purpose in the bioconjugation process.

  • Carboxylic Acid (-COOH): This functional group serves as the primary attachment point to biomolecules. It readily reacts with primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins, to form highly stable amide bonds.[1] This reaction, however, requires chemical activation.

  • Polyethylene Glycol (PEG4) Spacer (-(CH₂CH₂O)₄-): The tetra-ethylene glycol spacer is a flexible, hydrophilic chain.[2] Its inclusion in the linker design offers several key advantages:

    • Enhanced Solubility: It increases the hydrophilicity of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or labels in aqueous biological buffers.[2][3][4]

    • Reduced Steric Hindrance: The spacer arm physically separates the conjugated molecules, minimizing potential interference between them.[4][5]

    • Improved Pharmacokinetics: PEGylation is known to reduce immunogenicity and enzymatic degradation while increasing the hydrodynamic radius of molecules, which can extend their circulation half-life in vivo.[2][3][6]

  • Propargyl Group (-C≡CH): This terminal alkyne is a bioorthogonal handle. Its reactivity is reserved for a specific reaction partner—an azide group—allowing for a highly selective and high-yield "click" reaction.[1][7] This enables the second part of the conjugation to proceed with exceptional precision, even in complex biological mixtures.[8]

Caption: Functional components of the this compound linker.

Mechanism of Action in Bioconjugation

The utility of this compound lies in a sequential, two-step conjugation strategy. This approach allows for the controlled and separate attachment of two different molecules.

Step 1: Amide Bond Formation via EDC/NHS Chemistry

The first step involves conjugating the linker to a biomolecule containing primary amines (e.g., a protein). The carboxylic acid is not sufficiently reactive on its own and must be activated. The most common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]

The mechanism proceeds as follows:

  • Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[10][11]

  • Stabilization: This intermediate is unstable in aqueous solutions and prone to hydrolysis.[10] NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[9][10] This semi-stable intermediate has a half-life of hours, allowing for a controlled reaction with the target biomolecule.[11]

  • Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule, forming a stable amide bond and releasing NHS.[5]

Caption: Workflow for activating and conjugating this compound via EDC/NHS chemistry.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the biomolecule is functionalized with the propargyl-linker, the terminal alkyne is available for the second conjugation step. This is achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[8][12] This reaction creates a stable triazole ring, linking the functionalized biomolecule to a second molecule bearing an azide (-N₃) group.[8]

The key features of the CuAAC mechanism are:

  • Catalyst Generation: The reaction requires a Copper(I) catalyst.[13] Since Cu(I) is unstable and can oxidize, it is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[8][13][14]

  • Catalytic Cycle: The Cu(I) ion coordinates with the terminal alkyne of the propargyl group. This Cu-acetylide intermediate then reacts with the azide-functionalized molecule in a cycloaddition reaction.[8][15]

  • Product Formation: The reaction results in the formation of a highly stable 1,4-disubstituted 1,2,3-triazole linkage, regenerating the Cu(I) catalyst for subsequent cycles.[8][16]

  • Ligand Acceleration: To improve reaction efficiency and protect the biomolecule from damaging reactive oxygen species that can be generated, a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is often included.[13][14][17] The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[13]

G cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne Functionalized Biomolecule (Protein-Linker-C≡CH) Product Final Bioconjugate (Protein-Linker-Triazole-Molecule) Alkyne->Product Azide Azide-Modified Molecule (N₃-Molecule) Azide->Product CuSO4 Cu(II)SO₄ Cu_I Cu(I) Active Catalyst CuSO4->Cu_I Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Reduces Ligand THPTA Ligand (Optional) Ligand->Cu_I Stabilizes & Accelerates Cu_I->Alkyne Catalyzes

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

Quantitative Data

The efficiency of bioconjugation reactions is critical. While precise kinetics can vary based on the specific biomolecules and reaction conditions, the following tables summarize typical parameters for the two key reactions.

Table 1: Typical Reaction Parameters for EDC/NHS Activation and Coupling

Parameter Typical Value / Condition Notes
pH (Activation) 4.5 - 6.0 Optimal for EDC activation and NHS-ester formation.[9][18]
pH (Coupling) 7.2 - 8.5 Optimal for the reaction of NHS ester with primary amines.[5][9]
Molar Ratio 2-10 fold molar excess of EDC/NHS over protein. Optimization is often required to balance efficiency and potential protein modification.[11]
Reaction Time Activation: 15-30 min; Coupling: 2-4 hours to overnight. Longer coupling times may be needed for dilute reactants.[9]

| Temperature | Room Temperature or 4°C | Lower temperatures can be used to preserve the stability of sensitive biomolecules.[9] |

Table 2: Typical Reaction Parameters for CuAAC Bioconjugation

Parameter Typical Value / Condition Notes
pH ~7.0 The reaction is robust and proceeds well over a broad pH range (4-12).[13][19]
Reactant Conc. >10 µM Reaction is generally fast and high-yielding at these concentrations.[13]
CuSO₄ Conc. 50 - 250 µM Higher concentrations can increase reaction rate but may also increase risk of protein damage.[13][14]
Ligand:Copper Ratio 5:1 A 5-fold excess of ligand (e.g., THPTA) is recommended to protect biomolecules.[13][14]
Sodium Ascorbate Conc. 5 mM Used in excess to ensure complete reduction of Cu(II) to Cu(I).[13][14]
Reaction Time 30 - 60 minutes Near-quantitative conversion is often achieved within this timeframe.[12][20]

| Yield | >95% | CuAAC is known for its high, often near-quantitative, yields.[13][19] |

Experimental Protocols

The following are generalized protocols. Optimization for specific biomolecules and reagents is highly recommended.

Protocol 5.1: Functionalization of a Protein with this compound

This two-step protocol first activates the linker and then couples it to the protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., MES or PBS).

  • This compound.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[21]

  • Coupling Buffer: 1X PBS, pH 7.4.[10]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Desalting column (e.g., Zeba™ Spin Desalting Column).

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[9]

  • Protein Preparation: Prepare a solution of the protein (e.g., 1-5 mg/mL) in ice-cold Activation Buffer.

  • Activation of Linker: In a separate microcentrifuge tube, combine this compound (e.g., 20-fold molar excess over protein), EDC (e.g., 4 mM final concentration), and Sulfo-NHS (e.g., 10 mM final concentration) in Activation Buffer.[21] Incubate for 15 minutes at room temperature.[10][21]

  • Conjugation: Immediately add the activated linker solution to the protein solution. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer or a dilute base.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9][18]

  • Quenching: Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 5.2: CuAAC "Click" Reaction of a Propargyl-Functionalized Protein

Materials:

  • Propargyl-functionalized protein (from Protocol 5.1).

  • Azide-modified molecule (e.g., fluorescent dye, drug).

  • Reaction Buffer: 1X PBS, pH 7.4.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[13][14]

  • THPTA ligand stock solution (e.g., 50 mM in water).[13][14]

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[12][13][14]

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the propargyl-functionalized protein and the azide-modified molecule (typically 2- to 10-fold molar excess over the protein) in Reaction Buffer.

  • Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. For a final reaction concentration of 100 µM CuSO₄, you would use a 5-fold excess of ligand (500 µM).[13][14] Let the premix stand for 1-2 minutes.

  • Initiate Reaction: Add the catalyst premix to the protein/azide mixture.

  • Add Reducing Agent: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[13][14] Mix gently by inverting the tube.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]

  • Purification: The final conjugate can be purified from excess reagents and catalyst using a desalting column, dialysis, or other appropriate chromatography techniques depending on the nature of the conjugate.

Overall Experimental Workflow

The entire process from a native biomolecule to a final, dual-functionalized conjugate can be visualized as a sequential workflow.

Start Start: Native Biomolecule (Protein-NH₂) Step1 Step 1: Amide Coupling - Activate this compound with EDC/NHS - React with Biomolecule Start->Step1 Purify1 Purification 1 (Desalting Column) Remove excess linker & reagents Step1->Purify1 Intermediate Intermediate: Propargyl-Functionalized Biomolecule Purify1->Intermediate Step2 Step 2: CuAAC Click Reaction - Add Azide-Molecule - Add Cu(I) catalyst system (CuSO₄, Ascorbate, Ligand) Intermediate->Step2 Purify2 Purification 2 (Desalting/Chromatography) Remove catalyst & excess reagents Step2->Purify2 End End Product: Final Bioconjugate Purify2->End

References

The Pivotal Role of the PEG4 Spacer in Propargyl-PEG4-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the precise control over molecular architecture is paramount. Propargyl-PEG4-acid has emerged as a critical heterobifunctional linker, enabling the covalent linkage of biomolecules with diverse functionalities. At the heart of this linker is the tetraethylene glycol (PEG4) spacer, a component that, despite its seemingly simple structure, profoundly influences the physicochemical and biological properties of the resulting conjugates. This technical guide provides a comprehensive exploration of the role of the PEG4 spacer, offering insights into its impact on solubility, steric hindrance, pharmacokinetics, and overall conjugate performance. We delve into quantitative data, detailed experimental protocols, and visual representations of key processes to equip researchers with the knowledge to effectively leverage this compound in their work.

Core Principles: The Functionality of the PEG4 Spacer

This compound is a molecule with two distinct reactive ends connected by a PEG4 spacer. The propargyl group contains a terminal alkyne, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The carboxylic acid group, on the other hand, can be activated to react with primary amines, forming stable amide bonds.[3][4] The PEG4 spacer, consisting of four repeating ethylene glycol units, is not merely a passive connector but an active contributor to the conjugate's properties.

Enhancing Solubility and Mitigating Aggregation

One of the primary roles of the PEG4 spacer is to enhance the aqueous solubility of the entire conjugate.[3][5] Many therapeutic payloads, such as cytotoxic agents in antibody-drug conjugates (ADCs) or small molecule inhibitors in Proteolysis Targeting Chimeras (PROTACs), are hydrophobic. The hydrophilic nature of the polyethylene glycol chain can prevent aggregation and improve the stability and formulation of the final product in aqueous environments.[6]

Overcoming Steric Hindrance

The flexible and extended nature of the PEG4 spacer provides critical spatial separation between the conjugated molecules.[7] This separation is crucial for mitigating steric hindrance, ensuring that the biological activity of each component is retained. For instance, in an ADC, the PEG spacer allows the antibody to bind to its target receptor without interference from the cytotoxic payload.

Modulating Pharmacokinetics and Pharmacodynamics

The inclusion and length of a PEG spacer can significantly impact the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a bioconjugate.[1] PEGylation, the process of attaching PEG chains, is a well-established strategy to increase the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulation half-life.[8] While the short PEG4 spacer has a modest direct effect on overall size compared to larger PEGs, it contributes to a more favorable biodistribution and can influence cellular uptake.[7][9]

Data Presentation: Quantitative Impact of the PEG Spacer

The decision to incorporate a PEG spacer, and the choice of its length, is driven by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key data on the influence of PEG spacer length on various parameters.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity of ADCs
PEG Spacer LengthAverage DARIn Vitro Cytotoxicity (IC50)Key Findings & References
PEG4 ~2.5Generally maintains high potencyShorter PEG linkers may result in lower drug loading but can retain high in vitro potency.[10]
PEG6~5.0Moderate PotencyIntermediate PEG lengths have been shown to achieve higher drug loading efficiencies.[10]
PEG8~4.8Moderate PotencyRepresents a balance for many ADCs, often showing improved in vivo efficacy.[1]
PEG12~3.7Slightly Reduced PotencyOften shows a significant improvement in in vivo efficacy.[1]
PEG24~3.0Reduced PotencyLonger PEG chains can sterically hinder the interaction of the ADC with its target cell.[11]
Table 2: Influence of PEG Spacer Length on Cellular Uptake of Nanoparticles
PEG Spacer LengthCellular Uptake (in vitro)Key Findings & References
PEGylated (general) Significantly reduced uptake by macrophagesPEGylation provides a "stealth" effect, reducing non-specific uptake by the reticuloendothelial system.[2]
0.65 kDa PEGHigher uptake compared to longer PEGsShorter PEG linkers show a less pronounced stealth effect.[7]
2 kDa PEGReduced uptakeLonger PEG chains are more effective at reducing non-specific cellular uptake.[7]
5 kDa PEGSignificant reduction in non-specific uptakeLonger PEG chains are more effective at reducing non-specific cellular uptake.[7]
Table 3: Pharmacokinetic Parameters of a PEGylated Peptide
ConjugateElimination Half-life (t1/2)Mean Residence Time (MRT)Key Findings & References
Unconjugated Peptide2.1 ± 0.3 h4.2 ± 0.1 hPEGylation significantly extends the circulation time of peptides.[9]
PEG-conjugated Peptide 131.8-139.8 hNot ReportedThis study used a larger PEG, but demonstrates the general principle of half-life extension.[12][13]
Table 4: Binding Affinity of an Aptamer with Different Spacers
SpacerBinding Affinity (Kd)Key Findings & References
No SpacerReduced affinity compared to free aptamerThe addition of a hydrophobic tail without a spacer can decrease binding affinity.[14]
PEG4 Improved affinity over no spacerHydrophilic PEG spacers can improve the binding affinity of amphiphilic aptamers.[14]
PEG8Improved affinity over no spacerHydrophilic PEG spacers can improve the binding affinity of amphiphilic aptamers.[14]
PEG24Improved affinity over no spacerHydrophilic PEG spacers can improve the binding affinity of amphiphilic aptamers.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Tetraethylene glycol

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Acetone

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Monopropargylation of Tetraethylene Glycol:

    • Dissolve tetraethylene glycol (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add propargyl bromide (1 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain mono-propargylated tetraethylene glycol.

  • Oxidation to Carboxylic Acid:

    • Dissolve the mono-propargylated tetraethylene glycol (1 equivalent) in acetone.

    • Cool the solution to 0°C.

    • Slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at 0°C for 1-2 hours.

    • Quench the reaction with isopropanol.

    • Filter the mixture to remove chromium salts.

    • Concentrate the filtrate and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO4, and concentrate to yield this compound.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of this compound to an Antibody via Amine Coupling

This protocol outlines the conjugation of this compound to the lysine residues of an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (10-20 fold molar excess over the antibody) in anhydrous DMF or DMSO.

    • Add NHS (1.2 equivalents relative to the acid) and EDC (1.2 equivalents relative to the acid).

    • Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Antibody:

    • Add the activated Propargyl-PEG4-NHS ester solution to the antibody solution.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.

    • Purify the antibody-propargyl conjugate from excess reagents using a desalting column (SEC).

Characterization:

  • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-modified molecule and the propargyl-functionalized antibody from Protocol 2.

Materials:

  • Propargyl-functionalized antibody

  • Azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of THPTA in water.

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized antibody, the azide-containing molecule (typically in 5-10 fold molar excess), and THPTA.

    • Add CuSO4 to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the final conjugate using SEC to remove unreacted small molecules and copper catalyst.

Characterization:

  • Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (with PEG4 Spacer) Receptor Target Receptor on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action PROTAC PROTAC (with PEG4 Spacer) POI Protein of Interest (Target Protein) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex Ub_POI Ubiquitinated POI E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 Activated Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis conjugation Conjugation to Biomolecule (e.g., Antibody) synthesis->conjugation click_reaction Click Chemistry with Azide-Payload conjugation->click_reaction purification Purification of Conjugate (SEC) click_reaction->purification characterization Characterization (MS, SDS-PAGE, UV-Vis) purification->characterization in_vitro_assays In Vitro Assays (Binding, Cytotoxicity, Uptake) characterization->in_vitro_assays in_vivo_studies In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro_assays->in_vivo_studies end End in_vivo_studies->end

Caption: Experimental workflow for bioconjugate development.

Conclusion

The PEG4 spacer in this compound is a critical component that extends far beyond a simple linker. Its inherent hydrophilicity, flexibility, and defined length provide a powerful tool for medicinal chemists and drug developers to fine-tune the properties of complex bioconjugates. By enhancing solubility, mitigating steric hindrance, and modulating pharmacokinetic and pharmacodynamic properties, the PEG4 spacer plays a pivotal role in the design of next-generation therapeutics, including ADCs and PROTACs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the full potential of this compound in their scientific endeavors. A thorough understanding and strategic implementation of this versatile linker will undoubtedly contribute to the development of more effective and safer therapies.

References

Methodological & Application

Application Note: Protocol for Antibody Conjugation using Propargyl-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) and other targeted biologics require precise and stable modification of antibodies to attach therapeutic payloads, imaging agents, or other functional molecules. Propargyl-PEG4-acid is a heterobifunctional linker that facilitates this modification. It features a carboxylic acid group for covalent attachment to amine residues on an antibody and a terminal propargyl (alkyne) group. This alkyne serves as a handle for subsequent, highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3][4][5] The polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugate.[2][3]

This protocol details the conjugation of this compound to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb) using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle of the Method

The conjugation is a two-step process performed in a single pot. First, the carboxylic acid on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is susceptible to hydrolysis, but its stability and reactivity towards amines are significantly enhanced by the addition of NHS, which converts it into a more stable NHS ester.[6][8][] This semi-stable NHS ester then efficiently reacts with primary amine groups on the antibody (e.g., the ε-amino group of lysine side chains) to form a stable, covalent amide bond. The reaction is most efficient at a pH range of 7.2-8.5.[][]

G cluster_activation Activation Step (pH 5.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) Propargyl_Acid Propargyl-PEG4-COOH Active_Intermediate O-acylisourea Intermediate Propargyl_Acid->Active_Intermediate EDC EDC EDC->Active_Intermediate NHS NHS NHS_Ester Propargyl-PEG4-NHS Ester NHS->NHS_Ester Active_Intermediate->NHS_Ester Final_Product Propargyl-PEG4-Antibody Conjugate NHS_Ester->Final_Product Antibody Antibody-NH2 Antibody->Final_Product

Caption: Chemical reaction scheme for EDC/NHS-mediated antibody conjugation.

Experimental Protocol

Materials and Reagents
  • Antibody: ≥2 mg/mL in a primary amine-free buffer (e.g., PBS, MES, HEPES). Avoid Tris or glycine buffers.

  • This compound: (MW: 260.29 g/mol )

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.70 g/mol )

  • N-hydroxysuccinimide (NHS): (MW: 115.09 g/mol )

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0 (Activation Buffer)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography system.[11]

Reagent Preparation
  • This compound Stock (100 mM): Dissolve 2.6 mg of this compound in 100 µL of anhydrous DMF or DMSO.

  • EDC Stock (100 mM): Immediately before use, dissolve 19.2 mg of EDC in 1 mL of ultrapure water or Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes quickly. Prepare fresh and use immediately.

  • NHS Stock (100 mM): Immediately before use, dissolve 11.5 mg of NHS in 1 mL of ultrapure water or Activation Buffer.

Antibody Conjugation Workflow

The overall experimental workflow is depicted in the diagram below.

G start Start: Prepare Antibody (Buffer Exchange to PBS) mix Mix Antibody with This compound start->mix reagents Prepare Fresh Reagent Stocks (Linker, EDC, NHS) activate Add EDC/NHS mixture to initiate reaction reagents->activate mix->activate incubate Incubate for 2 hours at Room Temperature activate->incubate quench Quench Reaction with Tris-HCl incubate->quench purify Purify Conjugate (Desalting Column) quench->purify characterize Characterize Conjugate (e.g., DOL Measurement) purify->characterize end Store Conjugate at 4°C or -20°C characterize->end

Caption: Experimental workflow for this compound antibody conjugation.
Step-by-Step Conjugation Protocol

This protocol is optimized for a 1 mg scale reaction of a typical IgG antibody (~150 kDa).

  • Antibody Preparation:

    • Start with 1 mg of antibody at a concentration of 2-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (like Tris), exchange it into PBS pH 7.2 using a desalting column.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired molar excess of This compound Stock (100 mM) to the antibody solution. Refer to the table below for recommended volumes.

    • Immediately add the required volume of freshly prepared EDC Stock (100 mM) and NHS Stock (100 mM) .

    • Gently mix the reaction by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction for 2 hours at room temperature with gentle rotation.

  • Quenching:

    • Add 1/10th volume of Quenching Solution (1 M Tris-HCl) to the reaction mixture to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess linker and coupling reagents by purifying the conjugate using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with PBS.[12][] Follow the manufacturer's instructions for the column.

    • Collect the purified propargyl-modified antibody.

Characterization and Storage
  • Protein Concentration: Determine the final concentration of the purified antibody conjugate using a BCA assay or by measuring absorbance at 280 nm (A280).

  • Degree of Labeling (DOL): The DOL, or the average number of propargyl linkers per antibody, can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody. For many applications, a DOL of 2-8 is desirable.[14][15]

  • Storage: Store the purified conjugate in PBS at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol for freezing if desired.

Data Presentation: Reaction Parameters

The molar ratio of linker to antibody is a critical parameter that influences the final Degree of Labeling (DOL). The table below provides starting recommendations for achieving different levels of modification on a typical IgG. Optimization may be required for different antibodies or applications.

Target DOLMolar Ratio (Linker:Ab)Molar Ratio (EDC:Ab)Molar Ratio (NHS:Ab)Reaction TimeTemperature
Low (2-4)20:140:140:12 hoursRoom Temp.
Medium (4-8)40:180:180:12 hoursRoom Temp.
High (8-12)80:1160:1160:12 hoursRoom Temp.
  • Note: These ratios are starting points. Over-labeling can sometimes lead to antibody aggregation or loss of activity.[16] It is recommended to perform small-scale test reactions to determine the optimal ratio for your specific antibody and application.[14]

References

Application Notes and Protocols for Propargyl-PEG4-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Propargyl-PEG4-acid in click chemistry, a powerful bioconjugation technique. The focus is on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry known for its high efficiency, specificity, and biocompatibility.[1] this compound is a versatile bifunctional linker, featuring a terminal alkyne group for click chemistry and a carboxylic acid for conventional amide bond formation, making it an invaluable tool in drug development, proteomics, and materials science.[2][3]

The hydrophilic 4-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces non-specific interactions of the conjugated biomolecules.[3] This document offers detailed experimental protocols, data presentation in structured tables, and visualizations to guide researchers in applying this reagent effectively.

Overview of this compound Click Chemistry

This compound is a key reagent in click chemistry, primarily participating in the CuAAC reaction to form a stable triazole linkage with azide-functionalized molecules.[4] This bioorthogonal reaction is highly selective and occurs under mild conditions, compatible with a wide array of functional groups found in biological systems.[1]

The dual functionality of this compound allows for two main conjugation strategies:

  • Alkyne-Azide Click Chemistry: The terminal propargyl group reacts with an azide-modified molecule (e.g., protein, peptide, or small molecule) in the presence of a copper(I) catalyst.[4]

  • Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.[3]

This versatility makes this compound a popular choice for creating complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]

Experimental Protocols

Here, we provide detailed protocols for the two primary applications of this compound: CuAAC and amide bond formation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-modified protein.

Materials:

  • This compound

  • Azide-modified protein (in a non-amine-containing buffer, e.g., PBS)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 50 mM EDTA

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Add this compound to the protein solution to achieve a 10- to 20-fold molar excess.

    • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. Add this mixture to the reaction to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to chelate the copper catalyst.

  • Purification:

    • Remove excess reagents and purify the conjugated protein using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the protein. For higher purity, fractions from SEC can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Characterization:

    • Confirm the successful conjugation and characterize the product using SDS-PAGE, mass spectrometry (e.g., ESI-MS), and functional assays.[6]

Protocol 2: Amide Bond Formation via Carboxylic Acid Activation

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve the desired amount of this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC to the this compound solution.

    • Immediately add a 1.2 to 1.5-fold molar excess of NHS to the reaction mixture.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle stirring to form the NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately add the activated this compound solution to the amine-containing solution. A 5 to 20-fold molar excess of the activated linker is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a suitable method such as RP-HPLC.

Quantitative Data Summary

The following tables provide typical reaction parameters and expected outcomes for the CuAAC reaction with this compound. These values are starting points and may require optimization for specific applications.

ParameterRecommended RangeNotes
Reactants & Stoichiometry
Azide-modified Protein1-10 mg/mLConcentration can be adjusted based on protein solubility and stability.
This compound10-20 molar excessHigher excess can drive the reaction to completion but may require more extensive purification.
CuSO₄1 mMThe catalyst concentration can be optimized; lower concentrations may be used with ligands.
Sodium Ascorbate5 mMShould be freshly prepared. Acts as a reducing agent to maintain copper in the Cu(I) state.[7]
THPTA Ligand5 mMA copper-chelating ligand that protects the biomolecule from damage and accelerates the reaction.[7]
Reaction Conditions
TemperatureRoom Temperature (20-25°C)The reaction is typically efficient at ambient temperature.
Reaction Time1-4 hoursMonitor reaction progress to determine the optimal time.
pH7.0-8.0The CuAAC reaction is generally tolerant of a range of pH values.
Expected Outcomes
Yield>90%High yields are characteristic of click chemistry reactions.
Purity (post-purification)>95%Achievable with appropriate purification methods like HPLC.

Visualizations

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates the general workflow for labeling a protein with this compound using CuAAC.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification & Analysis protein Azide-Modified Protein reaction Mixing of Reactants Incubation at Room Temp (1-4h) protein->reaction peg This compound peg->reaction catalyst CuSO4 / THPTA catalyst->reaction reducing_agent Sodium Ascorbate reducing_agent->reaction purification Purification (SEC / HPLC) reaction->purification analysis Characterization (SDS-PAGE, MS) purification->analysis

General workflow for protein bioconjugation using this compound.
PROTAC Synthesis Workflow

This diagram outlines the synthetic strategy for a PROTAC molecule utilizing this compound as a linker.

protac_synthesis cluster_components PROTAC Components cluster_synthesis Synthesis Steps cluster_product Final Product poi_ligand POI Ligand (with Azide) step2 Step 2: Click Chemistry (CuAAC) Alkyne-Linker-E3 + POI-Azide poi_ligand->step2 e3_ligand E3 Ligase Ligand (with Amine) step1 Step 1: Amide Bond Formation EDC/NHS Activation E3 Ligand + Linker e3_ligand->step1 linker This compound linker->step1 step1->step2 protac PROTAC Molecule step2->protac

Synthetic workflow for a PROTAC using a bifunctional linker.
Application in Studying Signaling Pathways

A bioconjugate created with this compound can be used as a tool to investigate cellular processes. For example, a fluorescently labeled protein can be delivered into a cell to visualize its interaction with a target in a signaling pathway.

signaling_pathway_application cluster_probe Probe Synthesis cluster_cellular_study Cellular Application protein Targeting Protein linker This compound protein->linker fluorophore Fluorescent Dye (with Azide) fluorophore->linker probe Fluorescent Probe linker->probe delivery Probe Delivery into Cell probe->delivery imaging Fluorescence Imaging delivery->imaging pathway Target Interaction in Signaling Pathway imaging->pathway

Application of a fluorescently labeled bioconjugate in studying a signaling pathway.

References

Application Notes and Protocols for PROTAC Synthesis Using Propargyl-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing Propargyl-PEG4-acid as a versatile linker. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[3]

This compound is a bifunctional linker that has gained prominence in PROTAC design. It features a propargyl group (a terminal alkyne) on one end and a carboxylic acid on the other, connected by a flexible tetraethylene glycol (PEG4) spacer. This structure allows for a modular and efficient assembly of PROTACs through two distinct and highly reliable chemical reactions: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".

Application Notes

Advantages of Using this compound

The unique structure of this compound offers several advantages in PROTAC synthesis:

  • Modular Synthesis: The orthogonal reactivity of the carboxylic acid and the alkyne group allows for a stepwise and controlled synthesis. Typically, the carboxylic acid is first coupled to an E3 ligase ligand via an amide bond, and the resulting intermediate is then joined with an azide-modified POI ligand using click chemistry.

  • Improved Physicochemical Properties: The PEG4 spacer is hydrophilic, which can enhance the solubility and reduce the aggregation of the final PROTAC molecule. This is particularly beneficial as PROTACs are often large and can have poor solubility.

  • Optimal Length and Flexibility: The length and flexibility of the PEG4 linker can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.

  • Versatility: The click chemistry handle (alkyne) provides a highly efficient and specific method for conjugation, compatible with a wide range of functional groups, allowing for the rapid synthesis of PROTAC libraries for optimization.

Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK)-Degrading PROTAC

This compound has been successfully employed in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies.[4] In one example, a PROTAC was synthesized by coupling an IAP (Inhibitor of Apoptosis Protein) E3 ligase ligand to this compound, followed by a click reaction with an azide-functionalized version of the BTK inhibitor ibrutinib. The resulting PROTAC demonstrated potent degradation of BTK in cellular assays.[4]

Data Presentation

Quantitative Data for BTK-Degrading PROTAC

The following table summarizes the degradation potency of a BTK-targeting PROTAC synthesized using this compound.

PROTAC IDTarget ProteinE3 Ligase LigandLinkerDC₅₀ (nM) in THP-1 cells
PROTAC 3BTKIAP ligandThis compound200[4]
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

Comparative Data for PROTACs with Varying PEG Linker Lengths

To illustrate the importance of linker length optimization for PROTAC efficacy, the following table presents data from a study on BET-family protein degraders, highlighting how linker length can impact degradation potency and cell permeability.

PROTAC IDTarget ProteinE3 Ligase LigandLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC ABRD4VHL LigandPEG345853.5
PROTAC BBRD4VHL LigandPEG415>954.2
PROTAC CBRD4VHL LigandPEG530903.8
PROTAC DBRD4VHL LigandPEG675803.1
  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

  • Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). Higher values indicate better permeability.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) E3_Ligase_Ligand E3 Ligase Ligand (with amine) Intermediate E3 Ligand-Linker Intermediate E3_Ligase_Ligand->Intermediate HATU, DIPEA, DMF Propargyl_PEG4_acid This compound Propargyl_PEG4_acid->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC POI_Ligand_Azide POI Ligand (with azide) POI_Ligand_Azide->Final_PROTAC CuSO₄, Na-Ascorbate, TBTA, solvent

Caption: General workflow for PROTAC synthesis using this compound.

BCR_Signaling_Pathway Antigen Antigen BCR B-cell Receptor (BCR) Antigen->BCR LYN_SYK LYN / SYK BCR->LYN_SYK activates BTK BTK (Target for Degradation) LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP₃ / DAG PLCg2->IP3_DAG generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activate NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation_Survival B-cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival lead to

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting BTK.

Experimental Protocols

Protocol 1: Synthesis of an Ibrutinib-based BTK PROTAC

This protocol describes a two-step synthesis of a BTK-degrading PROTAC using an IAP ligand, this compound, and an azide-modified ibrutinib derivative.

Step 1: Amide Coupling of IAP Ligand with this compound

  • Materials:

    • Amine-functionalized IAP ligand (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the amine-functionalized IAP ligand and this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

    • Add HATU to the reaction mixture and continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligand-linker intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • E3 ligand-linker intermediate from Step 1 (1.0 eq)

    • Azide-functionalized ibrutinib derivative (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq)

    • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

  • Procedure:

    • Dissolve the E3 ligand-linker intermediate and the azide-functionalized ibrutinib derivative in the chosen solvent system.

    • In a separate vial, prepare a solution of CuSO₄·5H₂O and TBTA in the same solvent.

    • Add the CuSO₄/TBTA solution to the reaction mixture.

    • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC to yield the pure product.

Protocol 2: Western Blot Analysis of BTK Degradation

This protocol details the procedure for quantifying BTK protein levels in cells following treatment with a PROTAC.[5][6]

  • Cell Culture and Treatment:

    • Seed a human B-cell lymphoma cell line (e.g., THP-1 or Ramos) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

    • Treat the cells with varying concentrations of the BTK PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro method to predict the passive permeability of a PROTAC across a lipid membrane.[7][8]

  • Materials:

    • PAMPA plate system (donor and acceptor plates)

    • Phospholipid solution (e.g., 2% lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Procedure:

    • Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well of the donor plate and allow it to impregnate for 5 minutes.

    • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

    • Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%.

    • Assay Assembly: Place the donor plate onto the acceptor plate. Add 200 µL of the PROTAC donor solution to each well of the donor plate.

    • Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.

    • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.

    • Classify the permeability based on the Papp value (e.g., Papp > 1 x 10⁻⁶ cm/s is considered permeable).

References

Application Notes and Protocols for Propargyl-PEG4-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Propargyl-PEG4-acid is a heterobifunctional linker that has gained significant attention in ADC development due to its advantageous properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs.

This compound features a terminal propargyl group and a carboxylic acid, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The propargyl group allows for efficient and specific conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The carboxylic acid can be activated to react with primary amines, such as those on the surface of antibodies (e.g., lysine residues), forming stable amide bonds.[1][2] The PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic profile of the resulting ADC, potentially reducing aggregation and leading to a longer circulation half-life.[3][4]

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using short PEG linkers, such as PEG4. This data is compiled from various studies and is intended to be illustrative of the expected outcomes when using this compound.

Table 1: Representative Physicochemical and Stability Characteristics of ADCs with PEG4 Linkers

ParameterADC with PEG4 LinkerMethod of Analysis
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.5Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Monomer Purity >95%Size Exclusion Chromatography (SEC)
Aggregation <5%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (% intact ADC after 7 days) >90%LC-MS analysis of ADC incubated in human plasma

Table 2: Representative In Vitro Cytotoxicity of an Anti-HER2 ADC with a PEG4 Linker

Cell LineHER2 Expression LevelIC50 (ng/mL)
SK-BR-3 High (3+)15 - 50
BT-474 High (3+)20 - 60
MDA-MB-361 Moderate (2+)100 - 500
MCF-7 Low (1+)>1000

Table 3: Representative Pharmacokinetic Parameters of an ADC with a PEG4 Linker in a Rodent Model

ParameterValue
Half-life (t½) 100 - 150 hours
Clearance (CL) 0.2 - 0.5 mL/h/kg
Area Under the Curve (AUC) 800 - 1200 day*µg/mL

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an ADC using this compound. This process involves three main stages:

  • Activation of the payload with this compound.

  • Modification of the antibody to introduce azide groups.

  • Conjugation of the azide-modified antibody with the alkyne-functionalized payload via click chemistry.

Protocol 1: Activation of an Amine-Containing Payload with this compound

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with an amine-containing cytotoxic payload.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the formation of the NHS ester by TLC or LC-MS.

    • Filter the reaction mixture to remove the urea byproduct and evaporate the solvent under reduced pressure.

  • Conjugation to the Payload:

    • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution.

    • Add the activated Propargyl-PEG4-NHS ester to the payload solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the alkyne-functionalized payload by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Introduction of Azide Groups onto the Antibody

This protocol describes the modification of lysine residues on the antibody with an azide-functionalized NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Modification Reaction:

    • Prepare a stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.

    • Add a 5-10 fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution with gentle stirring. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Remove the excess unreacted Azido-PEG4-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the azide-modified antibody.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation

This protocol describes the "click chemistry" reaction to conjugate the alkyne-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 2)

  • Alkyne-functionalized payload (from Protocol 1)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or SEC column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-functionalized payload in DMSO.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water).

  • Conjugation Reaction:

    • In a reaction tube, add the azide-modified antibody.

    • Add the alkyne-functionalized payload to the antibody solution (typically a 2-5 fold molar excess per azide group).

    • Prepare the copper catalyst by pre-mixing CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA solution to the antibody-payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess payload and copper catalyst.

    • The purified ADC can be buffer-exchanged into a suitable formulation buffer.

Protocol 4: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR is calculated from the relative peak areas.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC can provide the mass of each species, allowing for the determination of the DAR distribution.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the ADC sample.

3. In Vitro Cytotoxicity Assay:

  • An MTT or other cell viability assay is performed on a panel of cancer cell lines with varying levels of target antigen expression to determine the IC50 of the ADC.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_payload Payload Functionalization cluster_antibody Antibody Modification cluster_conjugation Click Chemistry Conjugation Payload Amine-containing Payload AlkynePayload Alkyne-functionalized Payload Payload->AlkynePayload PropargylPEG4Acid This compound ActivatedLinker Propargyl-PEG4-NHS ester PropargylPEG4Acid->ActivatedLinker EDC, NHS ActivatedLinker->AlkynePayload Amide Bond Formation ClickReaction CuAAC Reaction AlkynePayload->ClickReaction Antibody Monoclonal Antibody (mAb) AzideAntibody Azide-modified Antibody Antibody->AzideAntibody AzideLinker Azido-PEG4-NHS ester AzideLinker->AzideAntibody Lysine Modification AzideAntibody->ClickReaction Purification Purification (SEC/HIC) ClickReaction->Purification FinalADC Antibody-Drug Conjugate (ADC) Purification->FinalADC

Caption: Experimental workflow for ADC synthesis using this compound.

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation Ras Ras HER2->Ras ADC Anti-HER2 ADC ADC->HER2 Binding Endosome Endosome/Lysosome ADC->Endosome Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Released Payload Endosome->Payload Payload Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: HER2 signaling pathway and mechanism of action of an anti-HER2 ADC.

References

Application Notes and Protocols: Labeling Proteins with Propargyl-PEG4-acid for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG4-acid is a valuable chemical tool for labeling and visualizing proteins in biological systems. This molecule contains a terminal alkyne group, which can be exploited for bioorthogonal conjugation to azide-modified fluorescent probes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[3][4]

This technique offers a powerful alternative to traditional protein labeling methods, such as fluorescent protein fusions (e.g., GFP), which can be bulky and potentially interfere with protein function.[5][6] By metabolically incorporating an alkyne- or azide-bearing amino acid analog into newly synthesized proteins, researchers can specifically tag and visualize a subset of the proteome.[7][8]

Applications:

  • Imaging Protein Localization: Visualizing the subcellular distribution of newly synthesized proteins.[9]

  • Monitoring Protein Dynamics: Tracking protein turnover, trafficking, and interactions in living cells.

  • Proteomics: Enriching and identifying specific protein populations from complex mixtures.[8]

  • Drug Development: Assessing the impact of therapeutic agents on protein synthesis and localization.

Principle of the Method

The workflow for labeling proteins with this compound for imaging typically involves three key steps:

  • Metabolic Labeling: Cells are incubated with a bioorthogonal amino acid analog, such as L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG), which are surrogates for methionine.[7] These analogs are incorporated into newly synthesized proteins by the cell's natural translational machinery.

  • Cell Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow the click chemistry reagents to enter the cell.

  • Click Chemistry Reaction: The alkyne group on a fluorescent probe (when using AHA) or the azide group on a fluorescent probe (when using HPG) is covalently attached to the corresponding bioorthogonal group on the labeled proteins via a CuAAC reaction.[1][2] The this compound itself can be conjugated to a molecule of interest to introduce an alkyne handle for subsequent clicking to an azide-modified protein or surface.

Experimental Protocols

3.1. Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic labeling of adherent mammalian cells with an azide-bearing amino acid analog (AHA) for subsequent fluorescent tagging.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 70-80%).

  • Carefully aspirate the complete culture medium.

  • Wash the cells once with pre-warmed PBS.

  • Aspirate the PBS and add pre-warmed methionine-free medium to the cells.

  • Incubate the cells for 1 hour to deplete intracellular methionine stores.

  • Prepare a stock solution of AHA in methionine-free medium. The final concentration of AHA will need to be optimized for your cell type, typically in the range of 25-100 µM.[10]

  • Add the AHA-containing medium to the cells and incubate for the desired labeling period (e.g., 1-24 hours). The incubation time will depend on the protein of interest and the experimental goals.

  • After incubation, proceed immediately to cell fixation and permeabilization.

3.2. Protocol 2: Cell Fixation and Permeabilization

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS

Procedure:

  • Aspirate the labeling medium and wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[2]

  • Aspirate the PFA and wash the cells three times with PBS.

  • Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 15 minutes at room temperature.[2]

  • Aspirate the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[2]

3.3. Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

This protocol describes the "clicking" of a fluorescent alkyne probe to the azide-labeled proteins within the fixed and permeabilized cells.

Materials:

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand[11][12]

  • Sodium ascorbate

  • PBS

Click Reaction Cocktail Preparation (Prepare fresh): For a final volume of 500 µL per coverslip:

  • To 445 µL of PBS, add 10 µL of a 50 mM CuSO₄ stock solution (final concentration: 1 mM).

  • Add 25 µL of a 50 mM THPTA stock solution (final concentration: 2.5 mM).

  • Add 10 µL of a 5 mM fluorescent alkyne probe stock solution (final concentration: 100 µM).

  • Immediately before use, add 10 µL of a 500 mM sodium ascorbate stock solution (final concentration: 10 mM). Vortex briefly to mix.

Procedure:

  • Aspirate the wash buffer from the fixed and permeabilized cells.

  • Add the freshly prepared click reaction cocktail to each coverslip, ensuring the cells are completely covered.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Aspirate the click reaction cocktail and wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with a DNA stain like DAPI.

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • The slides are now ready for fluorescence microscopy imaging.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationNotes
Fluorescent Alkyne Probe5 mM in DMSO25 - 100 µMOptimize for specific probe and cell type.
Copper(II) Sulfate (CuSO₄)50 mM in H₂O50 µM - 1 mMHigher concentrations can be toxic to live cells but are effective for fixed cells.[10][11]
THPTA Ligand50 mM in H₂O250 µM - 5 mMA 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state.[13]
Sodium Ascorbate500 mM in H₂O2.5 - 10 mMPrepare fresh as it readily oxidizes.[13]

Visualizations

experimental_workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Preparation cluster_2 Step 3: Click Reaction & Imaging start Seed Cells wash1 Wash with PBS start->wash1 starve Methionine Starvation wash1->starve labeling Incubate with AHA starve->labeling fix Fix with PFA labeling->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize wash2 Wash with BSA/PBS permeabilize->wash2 click Incubate with Click Cocktail wash2->click wash3 Wash with PBS click->wash3 mount Mount Coverslip wash3->mount image Fluorescence Microscopy mount->image click_chemistry cluster_reactants Reactants cluster_products Product protein Protein-Azide (from AHA) catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) probe Propargyl-PEG4-Fluorophore labeled_protein Fluorescently Labeled Protein catalyst->labeled_protein Click Reaction (CuAAC)

References

Application Note: Surface Modification of Nanoparticles with Propargyl-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

ANP-2025-12

Introduction

The surface modification of nanoparticles is a critical step in tailoring their functionality for advanced biomedical applications such as targeted drug delivery, bioimaging, and diagnostics.[1][2][3] Propargyl-PEG4-acid is a heterobifunctional linker designed for this purpose. It features a carboxylic acid group for stable, covalent attachment to amine-functionalized nanoparticle surfaces and a terminal propargyl (alkyne) group. This alkyne serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions.[4][5] The polyethylene glycol (PEG) spacer enhances nanoparticle stability, solubility, and biocompatibility, reducing non-specific protein binding and prolonging circulation times in vivo.[2][3][6][7]

This document provides detailed protocols for the covalent attachment of this compound to amine-functionalized nanoparticles via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry, followed by methods for characterization and downstream functionalization.

Principle of the Method

The surface modification process is a two-stage procedure:

  • Amide Coupling: The carboxylic acid end of this compound is activated using EDC and NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8] This intermediate can react with primary amines on the nanoparticle surface but is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into an amine-reactive NHS ester, which then efficiently reacts with surface amines to form a stable amide bond.[8][9][10] This two-step carbodiimide process is favored for its efficiency and the increased stability of the NHS ester intermediate.[10]

  • Bioorthogonal Functionalization: The successful conjugation results in nanoparticles coated with a PEG layer terminating in a propargyl group. This alkyne handle is now available for covalent modification with azide-containing molecules (e.g., targeting ligands, fluorescent dyes, therapeutic agents) via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][4][5]

Workflow and Applications

The overall experimental workflow and a conceptual application are depicted below.

G cluster_workflow Experimental Workflow NP Amine-Functionalized Nanoparticle (NP-NH2) Coupling Amide Bond Formation NP->Coupling Linker This compound Activation EDC / NHS Activation in MES Buffer Linker->Activation Activation->Coupling Purification Purification (Centrifugation / Dialysis) Coupling->Purification FinalNP Propargyl-Functionalized Nanoparticle (NP-PEG-Alkyne) Purification->FinalNP

Figure 1. Workflow for nanoparticle surface modification.

G cluster_application Conceptual Application: Targeted Drug Delivery FinalNP NP-PEG-Alkyne Click CuAAC 'Click' Reaction FinalNP->Click Ligand Azide-Targeting Ligand (e.g., Antibody, Peptide) Ligand->Click TargetedNP Targeted Nanoparticle Click->TargetedNP Binding Targeted Binding & Uptake TargetedNP->Binding Cell Cancer Cell (Receptor Overexpression) Cell->Binding

Figure 2. Application of a propargyl-functionalized nanoparticle.

Experimental Protocols

Protocol 1: Covalent Attachment of this compound

This protocol details the conjugation of this compound to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0[10]

  • Coupling Buffer: 1X Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units or dialysis membrane (MWCO appropriate for the NP size)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly if necessary to ensure a homogenous suspension.

  • Linker Activation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 20 mM) and NHS (e.g., 50 mM) in Activation Buffer. Note: EDC is moisture-sensitive; prepare this solution immediately before use.

    • Add the this compound stock solution to the nanoparticle suspension. A 10-50 fold molar excess of linker relative to the estimated surface amine groups is a good starting point for optimization.

    • Add the EDC/NHS solution to the nanoparticle/linker mixture. A common starting molar ratio is 2:1:5 for NP-amine:EDC:NHS, but this should be optimized.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or shaker).

  • Quenching and Purification:

    • Quench unreacted NHS esters by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

    • Purify the nanoparticles to remove excess linker and reaction byproducts.

      • For larger NPs (>20 nm): Use centrifugal filtration. Pellet the nanoparticles by centrifugation, discard the supernatant, and resuspend in Washing Buffer. Repeat this wash cycle 3 times.

      • For smaller NPs: Use dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes.

  • Final Resuspension:

    • Resuspend the final Propargyl-PEG-Nanoparticle conjugate in an appropriate storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Characterization of Modified Nanoparticles

Confirming the successful surface modification is essential. The following characterization techniques are recommended.

Methods:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and Polydispersity Index (PDI). A successful PEGylation will result in an increase in the hydrodynamic diameter.[11][12] The PDI should remain low (<0.3) to indicate a monodisperse sample.

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles. The conjugation of the acidic PEG linker to a positively charged amine-NP will typically result in a shift of the zeta potential towards a more neutral or negative value.[6][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to detect the appearance of new peaks corresponding to the PEG linker (e.g., C-O-C ether stretch ~1100 cm⁻¹) and the alkyne group (C≡C-H stretch ~2100 cm⁻¹).

  • X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface analysis technique that can confirm the presence of elements specific to the PEG linker on the nanoparticle surface.[13]

Expected Results and Data

The tables below summarize typical quantitative data obtained before and after surface modification.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle Stage Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Amine-Functionalized NP 105 ± 4.2 0.18 +32.1 ± 2.5

| Propargyl-PEG4-NP | 128 ± 5.1 | 0.21 | -5.8 ± 1.9 |

Data shown are representative. Actual values will vary based on the core nanoparticle material, size, and surface chemistry.

Table 2: Troubleshooting Common Issues

Issue Possible Cause(s) Suggested Solution(s)
NP Aggregation Incorrect buffer pH; Insufficient PEG density; Hydrolysis of EDC without NHS stabilization. Ensure MES buffer pH is ~6.0 for activation. Increase linker concentration. Always use NHS/Sulfo-NHS with EDC.
Low Conjugation Efficiency Inactive EDC/NHS; Insufficient linker concentration; Steric hindrance on NP surface. Prepare EDC/NHS solution fresh. Increase molar excess of linker. Consider using a longer PEG spacer.

| Broad Size Distribution (High PDI) | Aggregation during reaction; Incomplete purification. | Optimize reaction conditions (see above). Ensure thorough washing/purification steps are completed. |

Downstream Applications: Click Chemistry

The propargyl-functionalized nanoparticles are now ready for conjugation to any azide-modified molecule of interest using CuAAC click chemistry.[4][14] A general protocol involves incubating the alkyne-NPs with the azide-molecule in the presence of a copper (I) catalyst, typically generated in situ from a copper (II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), along with a stabilizing ligand (e.g., TBTA).

Conclusion

The use of this compound provides a robust and versatile method for functionalizing nanoparticles. The protocols outlined here, based on well-established EDC/NHS chemistry, enable the creation of stable, biocompatible nanoparticles with a reactive alkyne handle for subsequent bioorthogonal modifications.[9][15] Careful characterization is crucial to confirm successful modification and ensure the quality and reproducibility of the final nanoparticle conjugate for research and drug development applications.

References

Propargyl-PEG4-Acid: Application Notes and Protocols for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-acid is a versatile heterobifunctional linker that plays a crucial role in the development of targeted therapeutics. Its structure, featuring a terminal alkyne group (propargyl) and a carboxylic acid, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, enables the precise conjugation of targeting moieties to therapeutic payloads.[1][2][] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[1][2][] This document provides detailed application notes and protocols for the use of this compound in two key areas of targeted drug delivery: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Key Applications

This compound is instrumental in linking molecules for targeted therapies. The carboxylic acid can be activated to react with primary amines on proteins, such as antibodies, while the alkyne group is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][][4]

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody directs the ADC to a specific tumor antigen, leading to the targeted delivery of the drug. The NHS ester derivative of this compound is also commonly used for this purpose as a non-cleavable linker.[5][6]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7] this compound can serve as the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand.[4][8] The length and composition of this linker are critical for the efficacy of the PROTAC.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the application of PEG linkers in targeted drug delivery systems.

Table 1: Influence of PEG Linker Length on PROTAC Efficacy (BRD4 Degraders)

This table illustrates the impact of varying PEG linker lengths on the in vitro performance of a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. A PEG4 linker demonstrates a favorable balance of potency and efficacy in this specific example.[9]

PROTAC LinkerDC50 (nM) [a]Dmax (%) [b]
PEG25085
PEG4 15 >95
PEG63090
PEG88075
PEG12>200<50

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[9] [b] Dmax: The maximum percentage of target protein degradation achieved at the tested concentrations of the PROTAC.[9]

Table 2: Characterization Parameters for Antibody-Drug Conjugates

This table outlines typical characterization parameters for ADCs, which are essential for ensuring quality, consistency, and efficacy.

ParameterMethod(s)PurposeReference
Drug-to-Antibody Ratio (DAR)LC-MS, UV/Vis SpectroscopyDetermines the average number of drug molecules conjugated to each antibody.[8]
Drug Load DistributionLC-MSCharacterizes the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[8]
Conjugation Site AnalysisPeptide Mapping (LC-MS/MS)Identifies the specific amino acid residues on the antibody where the drug is attached.[8]
In Vitro CytotoxicityCell Viability Assays (e.g., MTT, CellTiter-Glo)Measures the potency of the ADC against target cancer cell lines.[1][2]
In Vivo EfficacyXenograft Mouse ModelsEvaluates the anti-tumor activity of the ADC in a living organism.[1][10]
PharmacokineticsELISA, LC-MS/MSDetermines the stability and clearance of the ADC in vivo.[11]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound and Click Chemistry

This protocol describes a two-step process for conjugating an azide-modified drug to an antibody using this compound.

Step 1: Activation of Antibody with this compound

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Reaction buffer (e.g., MES buffer, pH 6.0)

    • Quenching buffer (e.g., Tris buffer, pH 8.0)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure: a. Prepare a stock solution of this compound in an organic solvent like DMSO. b. Prepare fresh stock solutions of EDC and Sulfo-NHS in reaction buffer. c. To the antibody solution, add this compound, EDC, and Sulfo-NHS. The molar ratio of reagents to the antibody should be optimized. d. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. e. Quench the reaction by adding the quenching buffer. f. Purify the propargyl-modified antibody using size-exclusion chromatography to remove excess reagents.

Step 2: Click Chemistry Reaction

  • Materials:

    • Propargyl-modified antibody

    • Azide-modified cytotoxic drug

    • Copper(II) sulfate (CuSO4)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper-chelating ligand (e.g., THPTA)

  • Procedure: a. To the purified propargyl-modified antibody, add the azide-modified drug. b. In a separate tube, premix CuSO4 and the ligand. c. Add the copper/ligand solution to the antibody-drug mixture. d. Initiate the reaction by adding freshly prepared sodium ascorbate. e. Allow the reaction to proceed for 1-2 hours at room temperature. f. Purify the final ADC using size-exclusion chromatography to remove unreacted drug and other reagents. g. Characterize the ADC for DAR, purity, and aggregation.

ADC_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Click Chemistry mAb Monoclonal Antibody activated_mAb Propargyl-Modified mAb mAb->activated_mAb Amide Coupling linker This compound linker->activated_mAb edc_nhs EDC / Sulfo-NHS edc_nhs->activated_mAb azide_drug Azide-Modified Drug final_adc Antibody-Drug Conjugate (ADC) activated_mAb->final_adc CuAAC Reaction azide_drug->final_adc cu_catalyst Cu(I) Catalyst cu_catalyst->final_adc

Workflow for ADC synthesis using this compound.
Protocol 2: Quantification of PROTAC-Mediated Protein Degradation by Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following treatment with a PROTAC synthesized using a this compound linker.[9]

  • Cell Culture and Treatment: a. Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and develop with an ECL substrate. i. Image the blot using a chemiluminescence detection system.

  • Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable tool in the construction of targeted drug delivery systems. Its defined length, hydrophilicity, and dual-functional nature provide a reliable platform for conjugating diverse molecular entities. The protocols and data presented here offer a framework for researchers to design and evaluate novel ADCs, PROTACs, and other targeted therapies, ultimately contributing to the advancement of precision medicine.

References

Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern drug development, enabling the creation of advanced therapeutics with improved efficacy, stability, and pharmacokinetic profiles. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to peptides is a widely adopted strategy to enhance their therapeutic properties. Propargyl-PEG4-acid is a versatile heterobifunctional linker that facilitates a two-step conjugation strategy. Its carboxylic acid moiety allows for covalent attachment to primary amines on a peptide, such as the N-terminus or the side chain of lysine residues, through a stable amide bond. The terminal propargyl group (an alkyne) enables subsequent conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

These application notes provide a comprehensive guide to the bioconjugation of peptides with this compound, offering detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the experimental workflows.

Key Applications

The bioconjugation of peptides using this compound is instrumental in a variety of research and development areas:

  • Targeted Drug Delivery: The propargyl group serves as a handle for attaching targeting ligands, such as antibodies or small molecules, to a PEGylated peptide, directing the therapeutic to specific cells or tissues.

  • Development of Proteolysis-Targeting Chimeras (PROTACs): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[1]

  • Creation of Peptide-Drug Conjugates (PDCs): The linker enables the attachment of cytotoxic drugs or other therapeutic payloads to a peptide, combining the targeting ability of the peptide with the therapeutic action of the drug.

  • Improved Pharmacokinetics: The PEG spacer enhances the hydrophilicity and increases the hydrodynamic volume of the peptide, which can lead to a longer circulation half-life and reduced renal clearance.[2]

Experimental Protocols

This section details the two primary stages of conjugating a peptide with this compound and a subsequent azide-containing molecule.

Part 1: Amide Bond Formation between Peptide and this compound

This protocol describes the activation of the carboxylic acid group of this compound using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, followed by its reaction with primary amines on the peptide.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

  • Reagent Preparation:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • Dissolve the peptide in Coupling Buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.

  • Activation of this compound:

    • In a reaction vessel, add the dissolved this compound.

    • Add a 1.5-fold molar excess of EDC to the this compound solution.

    • Immediately add a 1.2-fold molar excess of NHS to the reaction mixture.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to Peptide:

    • Immediately after activation, add the activated Propargyl-PEG4-NHS ester solution to the peptide solution.

    • The molar ratio of activated PEG to peptide can be varied to optimize the degree of PEGylation (see Table 1). A common starting point is a 5 to 20-fold molar excess of the PEG linker.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the Propargyl-PEG4-peptide conjugate from the reaction mixture using RP-HPLC with a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions and analyze them for the presence of the desired conjugate.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry (to verify the mass increase) and analytical RP-HPLC (to assess purity).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne-functionalized peptide (Propargyl-PEG4-peptide) and an azide-containing molecule.

Materials:

  • Propargyl-PEG4-peptide conjugate

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Degassing equipment (optional but recommended)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the Propargyl-PEG4-peptide conjugate in the Reaction Buffer.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction tube, add the Propargyl-PEG4-peptide conjugate.

    • Add the azide-containing molecule. A slight molar excess (e.g., 1.2 to 2 equivalents) of the azide molecule is often used.

    • Add the copper ligand (e.g., THPTA) to the reaction mixture.

    • Add CuSO4 to the reaction mixture.

    • To initiate the reaction, add a fresh solution of sodium ascorbate. The final concentrations of reactants can be optimized (see Table 2).

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe, but longer reaction times can be employed if necessary. Gentle mixing is recommended. For sensitive biomolecules, degassing the buffer can prevent oxidation.

  • Purification:

    • Purify the final peptide bioconjugate using RP-HPLC or size-exclusion chromatography (SEC) to remove the copper catalyst, excess reagents, and any unreacted starting materials.

  • Characterization:

    • Analyze the final product by mass spectrometry to confirm the successful conjugation and by analytical RP-HPLC to determine its purity.

Quantitative Data

The efficiency of the bioconjugation process is influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables provide representative data to guide the optimization of your conjugation reactions.

Table 1: Representative Conditions for Amide Bond Formation

Molar Ratio (this compound:Peptide)Temperature (°C)Reaction Time (hours)Typical Yield of Mono-PEGylated Peptide
5:125240-60%
10:125260-80%
20:1252>80%
10:1412 (overnight)65-85%

Note: Yields are highly dependent on the specific peptide sequence and the number of available primary amines.

Table 2: Representative Conditions for CuAAC Click Chemistry

ReactantFinal Concentration
Propargyl-PEG4-peptide100 µM
Azide-containing molecule120 µM - 200 µM
CuSO450 µM - 1 mM
Sodium Ascorbate1 mM - 5 mM
Ligand (THPTA)250 µM - 5 mM

Note: CuAAC reactions are known for their high efficiency, often achieving near-quantitative yields (>95%) under optimized conditions.[3]

Visualizations

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Propargyl_PEG4_acid This compound (Carboxylic Acid) Activated_Ester Propargyl-PEG4-NHS Ester (Reactive Intermediate) Propargyl_PEG4_acid->Activated_Ester 15-30 min Room Temp EDC_NHS EDC / NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Ester Propargyl_PEG4_Peptide Propargyl-PEG4-Peptide (Amide Bond) Activated_Ester->Propargyl_PEG4_Peptide Coupling Buffer (pH 7.2-7.5) 2h @ RT or Overnight @ 4°C Peptide Peptide (with Primary Amine) Peptide->Propargyl_PEG4_Peptide

Caption: Amide bond formation workflow.

G cluster_click CuAAC Click Chemistry Propargyl_PEG4_Peptide Propargyl-PEG4-Peptide (Alkyne) Final_Conjugate Final Bioconjugate (Triazole Linkage) Propargyl_PEG4_Peptide->Final_Conjugate Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate Catalyst CuSO4 / Sodium Ascorbate Ligand (THPTA) Catalyst->Final_Conjugate PBS (pH 7.4) 1-4h, Room Temp G start Start: Peptide & this compound activation Activation of this compound (EDC/NHS) start->activation conjugation Amide Bond Formation with Peptide activation->conjugation purification1 Purification 1 (RP-HPLC) conjugation->purification1 characterization1 Characterization 1 (MS, HPLC) purification1->characterization1 click_reaction CuAAC Click Reaction with Azide-Molecule characterization1->click_reaction purification2 Purification 2 (RP-HPLC or SEC) click_reaction->purification2 characterization2 Final Characterization (MS, HPLC) purification2->characterization2 end End: Final Bioconjugate characterization2->end

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules. This reaction's specificity, high yields, and compatibility with a wide range of functional groups and aqueous environments have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][][3] Propargyl-PEG4-acid is a versatile bifunctional linker that incorporates a terminal alkyne for CuAAC and a carboxylic acid for conjugation to amine-containing molecules. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides optimal length and flexibility for many applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6][7] The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[8] this compound is an ideal building block for PROTAC synthesis via CuAAC, enabling the modular and efficient assembly of these potent protein degraders.[4][9]

These application notes provide detailed protocols for utilizing this compound in CuAAC reactions and summarize key quantitative data for the resulting conjugates.

Data Presentation

The selection of an appropriate linker is crucial for the efficacy of a PROTAC. The following table provides representative data on how PEG linker length can influence the performance of a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4). While this data is for a different PROTAC series, it illustrates the importance of linker optimization, a process for which this compound is well-suited.

Linker CompositionDC₅₀ (nM) [a]Dₘₐₓ (%) [b]Permeability (Papp, 10⁻⁶ cm/s) [c]Oral Bioavailability (%)
PEG355850.815
PEG4 20 95 1.2 25
PEG515>981.530
PEG630921.020

[a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[10] [b] Dₘₐₓ: The maximum percentage of target protein degradation achieved.[8] [c] Papp: Apparent permeability coefficient, a measure of cell membrane permeability.[8]

In a specific example utilizing a this compound linker, a Bruton's tyrosine kinase (BTK)-targeting PROTAC demonstrated a half-maximal degradation concentration (DC₅₀) of 200 nM in THP-1 cells.[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the bioconjugation of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving this compound and the azide molecule (e.g., DMSO or DMF)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound and the azide-containing molecule in a minimal amount of a suitable organic solvent like DMSO before diluting with the reaction buffer to the desired final concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • This compound solution (final concentration typically 1.2-2 equivalents relative to the azide)

      • Azide-containing molecule solution

      • Reaction buffer to achieve the desired final volume.

  • Catalyst Preparation:

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is commonly used to stabilize the Cu(I) catalyst and protect biomolecules.[11] Let this mixture stand for a few minutes.

  • Initiation of the Reaction:

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.[11]

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time. Reaction completion can be monitored by techniques such as LC-MS or HPLC.

  • Work-up and Purification:

    • Upon completion, the reaction can be quenched by adding EDTA to chelate the copper catalyst.

    • The desired product can be purified from the reaction mixture using an appropriate technique such as HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the product.

Protocol 2: Synthesis of a BTK-targeting PROTAC using this compound

This protocol provides a more specific application for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK). This involves a two-step process: first, the activation of the carboxylic acid of this compound and its conjugation to an E3 ligase ligand, followed by the CuAAC reaction with a BTK-binding molecule functionalized with an azide.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand

  • Dissolve this compound (1 eq.) in a suitable solvent such as DMF.

  • Add a coupling agent like HATU (1.1 eq.) and a base such as DIPEA (2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide) (1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the alkyne-functionalized E3 ligase ligand by preparative HPLC.

Step 2: CuAAC Reaction with Azide-functionalized BTK Ligand

  • Follow the general CuAAC protocol described in Protocol 1 , using the purified alkyne-functionalized E3 ligase ligand from Step 1 and an azide-functionalized BTK inhibitor (e.g., an ibrutinib derivative).

Mandatory Visualizations

CuAAC_Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Triazole_Product 1,2,3-Triazole Product This compound->Triazole_Product Alkyne Azide_Molecule R-N3 Azide_Molecule->Triazole_Product Azide CuSO4 CuSO4 Na_Ascorbate Sodium Ascorbate THPTA THPTA Catalyst_System Cu(I) Catalyst (from CuSO4 + Na Ascorbate) + THPTA Ligand Catalyst_System->Triazole_Product

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action Propargyl_PEG4_Acid This compound Amide_Coupling Amide Coupling Propargyl_PEG4_Acid->Amide_Coupling E3_Ligase_Ligand E3 Ligase Ligand (amine-functionalized) E3_Ligase_Ligand->Amide_Coupling Alkyne_Intermediate Alkyne-functionalized E3 Ligase Ligand Amide_Coupling->Alkyne_Intermediate CuAAC CuAAC Reaction Alkyne_Intermediate->CuAAC BTK_Ligand_Azide BTK Ligand (azide-functionalized) BTK_Ligand_Azide->CuAAC PROTAC BTK-PROTAC CuAAC->PROTAC Ternary_Complex Formation of Ternary Complex (BTK-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Experimental workflow for the synthesis and mechanism of action of a BTK-PROTAC.

PROTAC_Signaling_Pathway PROTAC BTK-PROTAC Ternary_Complex Ternary Complex (BTK-PROTAC-E3 Ligase) PROTAC->Ternary_Complex BTK BTK Protein BTK->Ternary_Complex E3_Ligase IAP E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation BTK Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling Degradation->Downstream

Caption: Signaling pathway of PROTAC-mediated BTK protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargyl-PEG4-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of this compound to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation of this compound involves a two-step process, each with its own optimal pH range. The terminal carboxylic acid of this compound is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This creates a more stable, amine-reactive NHS ester intermediate. This intermediate then reacts with a primary amine on the target molecule to form a stable amide bond.[3][4]

For optimal conjugation efficiency, it is recommended to perform a two-step reaction with distinct pH conditions for each step.[1]

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1][2] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5.[1][5] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different. Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.[1]

Q3: What are the consequences of using a pH outside the optimal range?

Using a suboptimal pH can lead to several issues:

  • Low pH for Coupling: At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), which renders them non-nucleophilic and unreactive towards the NHS ester, resulting in low conjugation yield.[1][6]

  • High pH for Coupling: At a pH above 8.5, the hydrolysis of the NHS ester intermediate significantly increases.[1][6][7] This competing hydrolysis reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][2][3]

Q4: What are common solvents for dissolving this compound and the activated NHS ester?

This compound is soluble in water, DMSO, DCM, and DMF.[8] For the conjugation reaction, if the NHS ester of this compound is poorly soluble in aqueous solutions, it can first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[6][7] It is crucial to use high-quality, amine-free DMF as it can degrade to dimethylamine, which can react with the NHS ester.[6][7]

Q5: How should I store this compound?

Proper storage is crucial to maintain the integrity of the reagent.

  • Pure form: Store at –20°C for up to 3 years or at 4°C for up to 2 years.[9]

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[9]

  • It is recommended to store the compound in a dry place and protected from light.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Suboptimal pH: Incorrect pH for activation or coupling steps.Optimize pH for each step: pH 4.5-6.0 for EDC/NHS activation and pH 7.0-8.5 for amine coupling.[1]
Hydrolysis of NHS ester: The NHS ester is sensitive to water and high pH.Prepare the NHS ester solution immediately before use.[6] Avoid pH values above 8.5 during the coupling step.[1][6]
Inactive Reagents: this compound, EDC, or NHS may have degraded due to improper storage.Use fresh reagents and ensure they have been stored correctly. This compound should be stored at -20°C.[8][10]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) can compete with the target molecule for the NHS ester.[6]Use non-amine-containing buffers such as MES for activation and PBS for coupling.[1]
Protonated Amine on Target Molecule: The primary amine on the target molecule is protonated and unreactive at low pH.Ensure the pH of the coupling reaction is between 7.0 and 8.5 to deprotonate the primary amine.[1]
Multiple Products or Side Reactions Reaction with other nucleophilic groups: Besides primary amines, NHS esters can sometimes react with other nucleophiles like hydroxyls (serine, threonine, tyrosine) and sulfhydryls (cysteine), although the resulting bonds are generally less stable.[11][12][13]Optimize reaction stoichiometry and consider protecting other reactive groups on your molecule if necessary.
Aggregation of PEGylated Product: PEGylated molecules can sometimes aggregate, especially at high concentrations.Optimize the purification method. Size-exclusion chromatography (SEC) is often effective at separating aggregates.[]
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products: The PEGylated product may have similar chromatographic behavior to the starting materials.A variety of chromatography techniques can be employed for purification, including size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC).[][15][16] The choice of method will depend on the properties of your specific conjugate.
Streaking on Silica Gel Chromatography: PEG-containing compounds are known to streak on silica gel.Consider using a different solvent system, such as chloroform-methanol, which can improve separation.[17] Reverse-phase HPLC is also a powerful purification tool.[5]

Data Presentation

Table 1: Recommended pH Ranges for this compound Conjugation

Reaction Step Recommended pH Range Common Buffers
Carboxyl Activation (with EDC/NHS)4.5 - 6.00.1 M MES
Amine Coupling7.0 - 8.5Phosphate-Buffered Saline (PBS)

Table 2: Half-life of NHS Esters at Different pH Values

pH Temperature Half-life
7.00°C4 - 5 hours
8.0Room Temperature~1 hour
8.64°C10 minutes

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

General Protocol for Two-Step Conjugation of this compound to an Amine-Containing Molecule

This protocol provides a general guideline. Optimization may be required for your specific application.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or other purification system

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature to generate the NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately add the activated this compound solution to your amine-containing molecule dissolved in Coupling Buffer. Alternatively, the buffer of the activated PEG solution can be exchanged to the Coupling Buffer using a desalting column.

  • Allow the reaction to proceed for 0.5 to 4 hours at room temperature or overnight at 4°C.[3] The optimal reaction time should be determined empirically.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.[2]

Step 4: Purification

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or reverse-phase HPLC to remove excess reagents and byproducts.[][15]

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3 & 4: Quenching & Purification A This compound in Activation Buffer (pH 4.5-6.0) B Add EDC and NHS A->B 1.5-5x molar excess C Activated Propargyl-PEG4-NHS Ester B->C 15-30 min @ RT E Mix and Incubate C->E D Amine-containing Molecule in Coupling Buffer (pH 7.0-8.5) D->E F Crude Conjugate Mixture E->F 0.5-4h @ RT or overnight @ 4°C G Add Quenching Buffer (e.g., Tris or Glycine) F->G H Purification (e.g., SEC, IEX, HPLC) G->H I Purified Propargyl-PEG4-Conjugate H->I

Caption: Experimental workflow for the two-step conjugation of this compound.

G Start Low or No Conjugation Observed pH_Check Is the pH for activation (4.5-6.0) and coupling (7.0-8.5) optimal? Start->pH_Check Reagent_Check Are EDC, NHS, and This compound fresh and stored correctly? pH_Check->Reagent_Check Yes Adjust_pH Adjust pH for each step and repeat the reaction. pH_Check->Adjust_pH No Buffer_Check Does the reaction buffer contain primary amines (e.g., Tris)? Reagent_Check->Buffer_Check Yes Use_Fresh_Reagents Use fresh, properly stored reagents. Reagent_Check->Use_Fresh_Reagents No Hydrolysis_Check Was the activated NHS ester used immediately after preparation? Buffer_Check->Hydrolysis_Check No Change_Buffer Use non-amine containing buffers like MES and PBS. Buffer_Check->Change_Buffer Yes Purification_Check Is the purification method appropriate for the conjugate? Hydrolysis_Check->Purification_Check Yes Prepare_Fresh Prepare NHS ester fresh and use immediately. Hydrolysis_Check->Prepare_Fresh No Consider_Other Consider other factors like steric hindrance or side reactions. Purification_Check->Consider_Other Yes Optimize_Purification Optimize purification method (e.g., SEC, IEX, HPLC). Purification_Check->Optimize_Purification No

Caption: Troubleshooting decision tree for this compound conjugation.

References

How to avoid aggregation with Propargyl-PEG4-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding aggregation when working with Propargyl-PEG4-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a propargyl group on one end, which is used in "click chemistry" reactions (specifically, copper-catalyzed azide-alkyne cycloaddition or CuAAC), and a carboxylic acid group on the other end. The two functional groups are connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2][3] This PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers.[4][5] Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6]

Q2: What are the most common causes of aggregation when using this compound?

A2: Aggregation of biomolecules during and after conjugation with this compound can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, ionic strength, or buffer composition can lead to protein instability and aggregation.[7]

  • High Reagent Concentrations: High concentrations of the protein, the this compound linker, or the activating agents (EDC/NHS) can increase the likelihood of intermolecular cross-linking and precipitation.

  • Over-labeling (High Drug-to-Antibody Ratio - DAR): Attaching too many linker-payload molecules to a protein can alter its surface properties, leading to increased hydrophobicity and a higher propensity for aggregation.[2][7][8][9]

  • Conformational Changes in the Protein: The conjugation process itself can sometimes induce conformational changes in the protein, exposing hydrophobic regions that can lead to self-association and aggregation.

  • Instability of Activated Intermediates: The O-acylisourea intermediate formed during EDC activation of the carboxylic acid is unstable in aqueous solutions and can lead to side reactions and aggregation if not efficiently reacted with an amine. The use of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, helps to form a more stable amine-reactive intermediate.[10][11]

Q3: How does the hydrophilicity of the PEG linker help in preventing aggregation?

A3: The polyethylene glycol (PEG) chain in this compound is hydrophilic, meaning it readily interacts with water molecules.[4][5] When conjugated to a biomolecule, the PEG linker can form a "hydration shell" around it. This has several benefits in preventing aggregation:

  • Increased Solubility: The PEG chain improves the overall solubility of the conjugate in aqueous buffers.[4][12]

  • Steric Hindrance: The flexible PEG chains create a steric barrier that physically prevents protein molecules from getting close enough to interact and aggregate.[12]

  • Masking of Hydrophobic Regions: The PEG linker can help to shield hydrophobic patches on the surface of the protein or a hydrophobic payload, reducing the driving force for aggregation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation with this compound that can lead to aggregation.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness during the activation step (addition of EDC/NHS). Neutralization of surface charges: EDC reacts with carboxyl groups, neutralizing their negative charge and potentially leading to electrostatic destabilization and aggregation, especially with nanoparticles or proteins at a pH near their isoelectric point (pI).[13]- Use a two-step conjugation protocol: Activate the this compound at a lower pH (e.g., MES buffer, pH 6.0) first, then add the protein at a slightly higher pH (e.g., PBS, pH 7.2-7.5).[10][11][14][15] - Use sulfo-NHS: The sulfonated group on sulfo-NHS adds a negative charge to the active intermediate, which can help to maintain solubility.[13] - Optimize reagent concentrations: Use the lowest effective concentrations of EDC and NHS.
Aggregation is observed after adding the activated this compound to the protein solution. High protein concentration: High concentrations of the target protein increase the chances of intermolecular interactions and aggregation.- Work with lower protein concentrations: Aim for a protein concentration in the range of 1-5 mg/mL. - Slow addition of the activated linker: Add the activated this compound solution to the protein solution dropwise while gently stirring.
The purified conjugate shows aggregation over time during storage. Suboptimal buffer conditions: The storage buffer may not be suitable for maintaining the stability of the conjugate.- Optimize the storage buffer: Screen different buffer compositions, pH, and excipients. - Add stabilizing excipients: Consider adding cryoprotectants like glycerol or sugars (e.g., sucrose, trehalose), or amino acids like arginine to the storage buffer.
High Drug-to-Antibody Ratio (DAR) leads to aggregation. Increased hydrophobicity of the conjugate: A higher number of conjugated molecules, especially if the payload is hydrophobic, can significantly increase the overall hydrophobicity of the antibody, leading to aggregation.[2][7][8][9]- Optimize the molar ratio of linker to protein: Perform titration experiments to find the optimal ratio that achieves the desired DAR without causing aggregation. A lower DAR (e.g., 2-4) is often a good starting point to minimize aggregation.[8] - Use a more hydrophilic linker: If the payload is very hydrophobic, consider using a longer PEG linker (e.g., PEG8, PEG12) to better mask the hydrophobicity.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol is designed to minimize aggregation by separating the activation of the carboxylic acid from the conjugation to the protein.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Preparation of Reagents

  • Prepare all buffers and solutions using high-purity water.

  • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare 100 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the following in order:

    • This compound solution (a 10-50 fold molar excess over the protein to be conjugated is a good starting point for optimization).

    • Activation Buffer to bring the reaction volume to approximately 500 µL.

    • EDC solution (2-5 fold molar excess over this compound).

    • Sulfo-NHS solution (2-5 fold molar excess over this compound).

  • Vortex briefly to mix and incubate at room temperature for 15-30 minutes.

Step 3: Conjugation to the Protein

  • While the activation reaction is proceeding, prepare the protein solution in the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Equilibrate a desalting column with the Conjugation Buffer.

  • After the activation step, apply the reaction mixture to the equilibrated desalting column to remove excess EDC, Sulfo-NHS, and reaction byproducts. Collect the eluate containing the activated Propargyl-PEG4-NHS ester.

  • Immediately add the purified activated linker to the protein solution. Add the linker solution dropwise while gently stirring the protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

Step 5: Purification of the Conjugate

  • Purify the conjugate from excess linker and quenching reagents using a desalting column or dialysis against a suitable storage buffer.

Protocol 2: Characterization of Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Purpose: To quantify the amount of monomer, dimer, and higher-order aggregates in the conjugate solution.

Instrumentation:

  • HPLC system with a size-exclusion chromatography (SEC) column suitable for the molecular weight range of the protein.

  • Multi-Angle Light Scattering (MALS) detector.

  • Refractive Index (RI) detector.

  • UV detector.

Procedure:

  • Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) at a constant flow rate.

  • Inject a known concentration of the purified conjugate onto the column.

  • Monitor the elution profile using the UV, MALS, and RI detectors.

  • The data from the MALS and RI detectors can be used to calculate the absolute molar mass of the eluting species, independent of their elution volume.[16][17][18][19]

  • The percentage of monomer, dimer, and higher-order aggregates can be quantified by integrating the areas of the corresponding peaks in the chromatogram.

Quantitative Data Summary

The following table provides a summary of key parameters to consider for minimizing aggregation during the conjugation of this compound.

ParameterRecommended Range/ValueRationale
Reaction pH (Activation) 6.0Optimal for EDC/NHS activation of carboxylic acids.
Reaction pH (Conjugation) 7.2 - 7.5Efficient reaction of NHS-ester with primary amines while maintaining protein stability.
This compound to Protein Molar Ratio 10:1 to 50:1 (for initial optimization)A molar excess is required to drive the reaction to completion. The optimal ratio should be determined empirically.
EDC to this compound Molar Ratio 2:1 to 5:1Ensures efficient activation of the carboxylic acid.
Sulfo-NHS to this compound Molar Ratio 2:1 to 5:1Stabilizes the activated intermediate.
Protein Concentration 1 - 5 mg/mLReduces the likelihood of intermolecular interactions and aggregation.
Final Organic Solvent Concentration < 10% (v/v)High concentrations of organic solvents like DMF or DMSO can denature proteins.
Target Drug-to-Antibody Ratio (DAR) 2 - 4A lower DAR is generally preferred to minimize the risk of aggregation, especially with hydrophobic payloads.[8]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions start Aggregation Observed q1 When does aggregation occur? start->q1 during_activation During Activation (EDC/NHS addition) q1->during_activation Activation Step after_conjugation After adding activated linker to protein q1->after_conjugation Conjugation Step during_storage During Storage q1->during_storage Post-Purification high_dar High DAR Conjugates q1->high_dar High DAR sol_activation Implement Two-Step Protocol Use Sulfo-NHS Optimize [Reagent] during_activation->sol_activation sol_conjugation Lower [Protein] Slow addition of linker after_conjugation->sol_conjugation sol_storage Optimize Storage Buffer Add Stabilizing Excipients during_storage->sol_storage sol_dar Optimize Molar Ratio of Linker Aim for lower DAR (2-4) high_dar->sol_dar end Aggregation Minimized sol_activation->end Resolved sol_conjugation->end Resolved sol_storage->end Resolved sol_dar->end Resolved

Caption: Troubleshooting workflow for aggregation issues.

Conjugation_Pathway cluster_0 Activation Step (pH 6.0) cluster_1 Conjugation Step (pH 7.2-7.5) cluster_2 Purification propargyl_peg_acid This compound activated_linker Propargyl-PEG4-NHS Ester (Activated Linker) propargyl_peg_acid->activated_linker Activation edc_nhs EDC / Sulfo-NHS edc_nhs->activated_linker protein Protein (-NH2) conjugate Propargyl-PEG4-Protein Conjugate activated_linker->conjugate protein->conjugate Conjugation purification Purification (SEC / Dialysis) conjugate->purification final_product Purified Conjugate purification->final_product

References

Side reactions and byproducts in Propargyl-PEG4-acid chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-acid. The information is designed to help you identify and resolve potential side reactions and byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of this compound?

This compound is a heterobifunctional linker with two key reactive groups:

  • A terminal alkyne (propargyl) group , which is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to form a stable triazole linkage with azide-modified molecules.[1][2][3][4]

  • A terminal carboxylic acid group , which can be activated to react with primary amines (e.g., on proteins or peptides) to form a stable amide bond.[2][3][4]

Q2: What is the most common side reaction when using the propargyl group in CuAAC reactions?

The most significant side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling.[5][6][7] This reaction is catalyzed by copper ions in the presence of oxygen and results in the formation of a diyne-linked dimer of your this compound reagent. This byproduct can complicate purification and reduce the yield of the desired conjugate.

Q3: How can I prevent Glaser-Hay coupling during my click chemistry reaction?

To minimize this side reaction, it is crucial to keep the copper catalyst in its Cu(I) oxidation state. This can be achieved by:

  • Using a reducing agent: Sodium ascorbate is commonly added to the reaction mixture to reduce any Cu(II) to Cu(I) and to scavenge oxygen.[5][8]

  • Degassing your reaction mixture: Bubbling an inert gas like argon or nitrogen through your solvent and reaction mixture can help remove dissolved oxygen.[8]

  • Using a stabilizing ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) catalyst and improve reaction efficiency.[8]

Q4: What are the common side reactions associated with the carboxylic acid group activation and coupling?

When activating the carboxylic acid with reagents like EDC and NHS, the primary side reaction is the hydrolysis of the activated NHS ester .[9][10] This occurs when the NHS ester reacts with water, converting it back to the unreactive carboxylic acid and reducing your conjugation efficiency. This hydrolysis is more rapid at higher pH values. Another potential issue is the rearrangement of the unstable O-acylisourea intermediate formed by EDC, which can be minimized by the addition of NHS.[9][11]

Q5: Can the PEG linker itself degrade during my experiments?

Yes, the polyethylene glycol (PEG) chain can be susceptible to oxidative degradation .[12][13][14][15] This process can be accelerated by the presence of transition metal ions (like copper), oxygen, heat, and light.[14] Degradation can lead to chain cleavage and the formation of byproducts such as aldehydes and formates, which may interfere with your application.

Troubleshooting Guides

Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential Cause Suggested Solution(s)
Oxidative Homocoupling (Glaser-Hay) Ensure a fresh solution of a reducing agent (e.g., sodium ascorbate) is used in sufficient excess (e.g., 5-10 equivalents). Degas all buffers and the final reaction mixture with an inert gas.[5][8]
Inactive Copper Catalyst Use a high-purity source of a Cu(I) salt or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent.[8] Ensure your buffers do not contain chelating agents that could sequester the copper.
Steric Hindrance If conjugating to a bulky molecule, consider increasing the reaction time or temperature (e.g., to 37°C). A longer PEG spacer may also improve accessibility.[8]
Impure Reagents Purify starting materials (both the this compound and the azide-containing molecule) to remove any potential inhibitors.
Incorrect pH The optimal pH for CuAAC is typically between 7 and 8.5. Buffers outside this range can reduce reaction efficiency.
Low Yield in Amide Coupling (EDC/NHS Chemistry)
Potential Cause Suggested Solution(s)
Hydrolysis of NHS Ester Perform the NHS ester activation in a slightly acidic buffer (pH 6.0) to maximize stability. Immediately proceed to the amine coupling step, which should be done at a pH of 7.2-8.0.[9][10] Minimize the time the activated PEG is in an aqueous solution before adding the amine-containing molecule.
Presence of Nucleophilic Buffers Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG. Use buffers like PBS or MES.[9]
Inactive EDC/NHS EDC and NHS are moisture-sensitive. Use freshly opened vials or store them properly in a desiccator. Equilibrate to room temperature before opening to prevent condensation.[16]
Insufficient Activation Ensure you are using an appropriate molar excess of EDC and NHS over the this compound. A 2-5 fold excess is a common starting point.[10]
Low Reactivity of Amine The primary amine on your target molecule may be sterically hindered or have a high pKa. Increasing the pH of the coupling buffer (to ~8.5) can increase the concentration of the more reactive deprotonated amine.

Experimental Protocols

Two-Step Protocol for Amide Coupling to a Protein

This protocol is designed to minimize protein self-crosslinking by first activating the this compound and then adding it to the protein solution.

  • Activation of this compound:

    • Dissolve this compound in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 5-fold molar excess of NHS, followed by a 5-fold molar excess of EDC.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • Dissolve your amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the PEG linker over the protein is a common starting point.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench any unreacted NHS-activated PEG by adding a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.5) and incubating for 30 minutes.

    • Purify the resulting conjugate using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess PEG reagent and byproducts.[]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Reagents:

    • Prepare stock solutions of your azide-containing molecule and this compound in a suitable solvent (e.g., DMF, water, or a mixture).

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • (Optional) Prepare a stock solution of a copper ligand like THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vial, combine the azide-containing molecule (1 equivalent) and this compound (1.1-2 equivalents).

    • Add the reaction buffer (e.g., PBS, pH 7.4).

    • If using a ligand, add it to the reaction mixture.

    • Add the copper(II) sulfate solution (0.05-0.1 equivalents).

    • Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes.

    • Initiate the reaction by adding the sodium ascorbate solution (5-10 equivalents).

  • Reaction and Purification:

    • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

    • Once complete, the product can be purified by methods such as dialysis, size exclusion chromatography, or reverse-phase HPLC to remove the copper catalyst, excess reagents, and any byproducts.[][18]

Visualizing Reaction Pathways and Workflows

Amide Coupling Workflow and Side Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Propargyl_PEG_Acid This compound EDC_NHS + EDC / NHS (pH 6.0) Propargyl_PEG_Acid->EDC_NHS Activated_PEG NHS-activated PEG (Amine-Reactive Ester) EDC_NHS->Activated_PEG Protein + Protein-NH2 (pH 7.2-8.0) Activated_PEG->Protein Hydrolysis + H2O Activated_PEG->Hydrolysis Conjugate Stable Amide Conjugate Protein->Conjugate Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid CuAAC ('Click') Reaction and Glaser Coupling Side Reaction cluster_main Main CuAAC Pathway cluster_side Glaser Coupling Side Reaction Propargyl_PEG This compound Cu_I + Cu(I) Catalyst + Reducing Agent Propargyl_PEG->Cu_I Cu_O2 + Cu Catalyst + O2 (No Reductant) Propargyl_PEG->Cu_O2 Azide_Molecule Azide-Molecule (R-N3) Azide_Molecule->Cu_I Triazole_Conjugate 1,4-Triazole Conjugate Cu_I->Triazole_Conjugate Diyne_Byproduct Diyne-Linked Dimer Cu_O2->Diyne_Byproduct

References

Improving the efficiency of Propargyl-PEG4-acid bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to enhance the efficiency of your Propargyl-PEG4-acid bioconjugation experiments.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the two main reaction types involving this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the propargyl group, and EDC/NHS chemistry for the carboxylic acid group.

Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: Why am I observing low or no yield of my desired bioconjugate in my CuAAC reaction?

Answer: Low or no product yield in a CuAAC reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a systematic guide to troubleshooting this issue.

  • Problem: Inactive Copper Catalyst

    • Cause: The active catalyst in CuAAC is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1][2][3]

    • Solution:

      • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II).[4] Prepare the sodium ascorbate solution fresh.

      • Minimize Oxygen Exposure: While excess sodium ascorbate helps, it's good practice to cap reaction vials to minimize contact with air.[5] For highly sensitive biomolecules, working in an inert atmosphere glove box may be necessary.[1][2]

      • Order of Addition: First, mix the CuSO₄ with the ligand (e.g., THPTA), then add this mixture to your azide and alkyne substrates. Initiate the reaction by adding the sodium ascorbate solution last.[1][2]

  • Problem: Reagent Quality and Stoichiometry

    • Cause: Degradation of reagents or incorrect molar ratios can lead to poor reaction efficiency.

    • Solution:

      • Reagent Purity: Ensure the purity of your this compound and azide-containing molecule. Impurities can interfere with the reaction.

      • Stoichiometry: While a 1:1 stoichiometry is theoretical, it's often beneficial to use a slight excess (1.2-2 fold) of the less precious binding partner to drive the reaction to completion.[5][6]

      • Concentration: The reaction is bimolecular, so higher concentrations of reactants will lead to faster reaction rates. However, be aware that the Cu-THPTA catalyst can be inhibited by alkyne concentrations above approximately 5 mM.[1][2]

  • Problem: Substrate-Specific Issues

    • Cause: Steric hindrance around the alkyne or azide can prevent the catalyst and other reactant from accessing the reactive site.[2] Some biomolecules, particularly proteins with metal-binding motifs (like His-tags), can sequester the copper catalyst.[2]

    • Solution:

      • Steric Hindrance: If you suspect steric hindrance, you may need to increase reaction times or temperature (if your biomolecule is stable).

      • Catalyst Sequestration: If your protein has a metal-binding site, consider increasing the catalyst and ligand concentration. Alternatively, adding a competing metal ion like Ni(II) or Zn(II) can occupy the binding site, leaving the copper free to catalyze the reaction.[2]

  • Problem: Ineffective Purification

    • Cause: The desired product may be present but difficult to separate from starting materials or byproducts.

    • Solution:

      • Copper Removal: Residual copper can interfere with downstream applications and analysis. Wash your crude product with an aqueous solution of a chelating agent like EDTA to remove copper ions.[6]

      • Purification Method: For biomolecules, size-exclusion chromatography or dialysis are common and effective purification methods.[6] For small molecules, extraction or silica gel chromatography can be used.[6]

G

Troubleshooting EDC/NHS Carboxylic Acid Activation and Amidation

Question: My EDC/NHS conjugation to an amine-containing molecule is failing. What could be the cause?

Answer: Failure in EDC/NHS chemistry is commonly linked to pH issues, buffer incompatibilities, or the stability of the activated ester.

  • Problem: Incorrect pH

    • Cause: The reaction proceeds in two pH-dependent steps. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the primary amine is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[7]

    • Solution:

      • Two-Step pH Adjustment: Perform the initial activation of this compound with EDC/NHS in a buffer such as MES at pH 5-6 for 15-30 minutes.[7][8]

      • pH Shift: After activation, raise the pH of the reaction mixture to 7.2-7.5 by adding a non-amine, non-carboxylate buffer like PBS before adding your amine-containing molecule.[7][8]

  • Problem: Buffer Incompatibility

    • Cause: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules, quenching the reaction.[9]

    • Solution:

      • Use Appropriate Buffers: For the activation step, use a non-amine, non-carboxylate buffer like MES. For the conjugation step, use a buffer like PBS or Borate buffer.[8]

      • Buffer Exchange: If your amine-containing biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis, ultrafiltration, or a desalting column before the conjugation reaction.[9]

  • Problem: Hydrolysis of Activated Ester

    • Cause: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. This hydrolysis reverts the activated acid back to its original carboxylic acid form, rendering it unreactive towards amines.

    • Solution:

      • Timing: Add your amine-containing molecule to the reaction promptly after the pH adjustment. Do not let the activated this compound sit for extended periods, especially at pH > 7.

      • Concentration: Use a sufficient concentration of your amine-containing molecule to ensure the amidation reaction outcompetes the hydrolysis reaction.

  • Problem: Poor Nucleophilicity of the Amine

    • Cause: Aromatic amines are generally less nucleophilic than aliphatic amines and may react very slowly or not at all under aqueous conditions.[10]

    • Solution:

      • Increase pH: For less reactive amines, you can try increasing the pH to 8.0-8.5 to increase the concentration of the deprotonated, more nucleophilic form of the amine. However, this also increases the rate of hydrolysis, so it requires careful optimization.

      • Alternative Chemistries: If the amine is particularly unreactive, you may need to consider alternative conjugation strategies.

G

Section 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main reactive groups? A1: this compound is a heterobifunctional linker molecule.[11] It contains two key reactive groups: a terminal alkyne (propargyl group) for use in copper-catalyzed or copper-free "click chemistry" reactions with azide-functionalized molecules, and a terminal carboxylic acid that can be coupled to primary amines via activators like EDC and NHS.[11][12][13][14] The PEG4 (polyethylene glycol) spacer enhances water solubility and flexibility.[11][12]

Q2: How should I store this compound? A2: It is recommended to store this compound at -20°C in a dry, dark environment to maintain its stability and reactivity.[11][15] For stock solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months.[15] Avoid repeated freeze-thaw cycles.[15]

Q3: What is the role of a ligand, like THPTA, in a CuAAC reaction? A3: A ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two critical functions in CuAAC bioconjugation. Firstly, it accelerates the reaction rate. Secondly, it stabilizes the Cu(I) catalyst, protecting it from oxidation and disproportionation.[5] This protective role is especially important in bioconjugations, as it helps prevent damage to sensitive biomolecules from reactive oxygen species that can be generated by copper and ascorbate.[1][2][5]

Q4: Can I use a one-pot method for the EDC/NHS reaction? A4: While a one-pot reaction (adding EDC, NHS, and the amine-molecule simultaneously) can sometimes work, it is generally less efficient than a two-step procedure.[7] A one-pot approach at a compromise pH (e.g., 6.5-7.0) can lead to lower yields due to suboptimal conditions for both the activation and conjugation steps, as well as potential side reactions of EDC with the amine. The recommended two-step protocol with pH adjustment provides better control and typically higher yields.[7]

Q5: My CuAAC reaction mixture turned cloudy/precipitated. What should I do? A5: Precipitation can occur for several reasons. It might be your final product crashing out of solution if it has poor solubility in the reaction buffer. Alternatively, high concentrations of the copper catalyst can sometimes lead to the formation of insoluble species. If using carrier proteins like KLH, excess EDC can cause them to precipitate.[7] Try to analyze the precipitate if possible. To avoid this, ensure all components are fully dissolved before initiating the reaction and consider if the final concentration of your conjugate will exceed its solubility limit. If precipitation occurs with KLH, reduce the amount of EDC used.[7]

Section 3: Data and Protocols

Recommended Reaction Parameters

The optimal conditions will vary depending on the specific substrates, but the following tables provide a good starting point for optimization.

Table 1: Typical Reaction Parameters for CuAAC Bioconjugation

ParameterRecommended RangeNotes
Biomolecule Conc. 10 µM - 1 mMLower concentrations may require longer reaction times or higher reagent excess.
Alkyne/Azide Ratio 1:1 to 1:2Use a slight excess of the non-limiting reagent.[5][6]
CuSO₄ Conc. 50 µM - 250 µM[5]
Ligand (THPTA) Conc. 250 µM - 1.25 mMA 5:1 ligand to copper ratio is recommended.[5]
Sodium Ascorbate Conc. 1 mM - 5 mMShould be in excess of copper. Prepare fresh.[5][6]
Solvent Aqueous Buffer (e.g., PBS)Co-solvents like t-BuOH or DMSO can be used if solubility is an issue.[6]
Temperature Room Temperature
Reaction Time 1 - 12 hoursMonitor by an appropriate analytical method (e.g., HPLC, SDS-PAGE).

Table 2: Typical Reaction Parameters for EDC/NHS Two-Step Conjugation

ParameterRecommended RangeNotes
This compound Conc. 1 mM - 10 mM
EDC Conc. 2 mM - 10 mMTypically 1.5-2x molar excess over the acid.
NHS (or Sulfo-NHS) Conc. 5 mM - 25 mMTypically 2-2.5x molar excess over EDC.
Activation Buffer MES BufferpH 5.0 - 6.0.
Activation Time 15 - 30 minutes
Conjugation Buffer PBS or Borate BufferpH 7.2 - 8.0.
Amine-Molecule Ratio 1:1 (Acid:Amine)A slight excess of the activated acid can be used.
Conjugation Time 2 - 18 hoursAt room temperature or 4°C to minimize hydrolysis.
Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol is a starting point and should be optimized for your specific application.

  • Prepare Stock Solutions:

    • Azide-functionalized biomolecule in a suitable buffer (e.g., 100 µM in PBS).

    • This compound in DMSO or water (e.g., 10 mM).

    • Copper(II) Sulfate (CuSO₄) in water (e.g., 20 mM).

    • Ligand (THPTA) in water (e.g., 50 mM).

    • Sodium Ascorbate (NaAsc) in water (e.g., 100 mM). Prepare this solution fresh just before use.

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[5]

  • Set up the Reaction: In a separate microcentrifuge tube, add the following in order:

    • Your azide-functionalized biomolecule solution.

    • The this compound solution to the desired final concentration (e.g., 2-fold excess over the azide).

    • The CuSO₄/THPTA catalyst premix.

    • Gently mix the contents.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be between 1-5 mM.

  • Incubation: Cap the tube and allow the reaction to proceed at room temperature. The reaction can be gently mixed or left to stand.

  • Monitoring and Purification: Monitor the reaction progress using an appropriate technique (e.g., SDS-PAGE, HPLC, LC-MS). Once complete, purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents and the copper catalyst.

Protocol 2: General Two-Step Procedure for EDC/NHS Amide Coupling

  • Prepare Stock Solutions:

    • This compound in an anhydrous solvent like DMSO or DMF (e.g., 100 mM).

    • EDC in Activation Buffer (e.g., 100 mM in MES, pH 6.0). Use immediately.

    • Sulfo-NHS in Activation Buffer (e.g., 250 mM in MES, pH 6.0).

    • Amine-containing molecule in Conjugation Buffer (e.g., PBS, pH 7.4).

    • Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0).

  • Activation Step:

    • Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).

    • Add EDC solution to a final concentration of ~20 mM.

    • Immediately add Sulfo-NHS solution to a final concentration of ~50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Step:

    • Option A (Direct Addition): Add the activated this compound solution to your amine-containing molecule in Conjugation Buffer. The pH of the final mixture should be between 7.2 and 7.5.

    • Option B (Buffer Exchange): To remove excess EDC/NHS and precisely control the pH, pass the activated linker solution through a desalting column equilibrated with Conjugation Buffer (pH 7.2). Immediately add the purified, activated linker to your amine-containing molecule.

  • Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any remaining active NHS-esters, you can add a small molecule amine like Tris or hydroxylamine.

  • Purification: Purify the final conjugate using dialysis, size-exclusion chromatography, or another method suitable for your molecule to remove unreacted reagents and byproducts.

References

Propargyl-PEG4-acid solubility issues in reaction buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on resolving solubility issues in reaction buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker. It contains two different reactive groups at either end of a polyethylene glycol (PEG) spacer: a propargyl group and a carboxylic acid. The PEG spacer is hydrophilic, which generally improves the solubility of the molecule in aqueous solutions.[1][2] The propargyl group can react with azide-containing molecules via copper-catalyzed or strain-promoted "click chemistry," while the carboxylic acid can be coupled to primary amines to form stable amide bonds.[2][3] This makes it a versatile tool for linking different molecules together, such as in the development of antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).

Q2: In which solvents is this compound soluble?

This compound is generally soluble in water and a range of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[3] For most applications, it is recommended to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF.[4][5]

Q3: Why is it recommended to prepare a stock solution in an organic solvent instead of dissolving it directly in my aqueous buffer?

Preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into your aqueous reaction buffer is the most common and recommended method.[5] This approach helps to ensure complete dissolution of the this compound before it is introduced into the aqueous environment, minimizing the risk of precipitation.[5] Direct dissolution in an aqueous buffer can be more challenging and may lead to incomplete solubilization, especially at higher concentrations.[5]

Q4: What is the optimal pH for reactions involving the carboxylic acid group of this compound?

The optimal pH depends on the specific step of the reaction. The activation of the carboxylic acid group using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient at a pH between 4.5 and 7.2.[5] The subsequent reaction of the activated PEG-acid with primary amines to form a stable amide bond is most efficient at a pH between 7.0 and 8.0.[5]

Q5: Are there any buffer components I should avoid when using this compound?

Yes. You should avoid buffers that contain primary amines, such as Tris or glycine.[4] These buffer components will compete with your target molecule for reaction with the activated carboxylic acid, leading to lower conjugation efficiency.[4] Good buffer choices for the amine-coupling reaction include phosphate-buffered saline (PBS) at pH 7.2-8.0 or borate buffer.[4]

Q6: How should I store this compound and its stock solutions?

This compound should be stored at -20°C in a desiccated environment to protect it from moisture.[3] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the reagent.[4]

Troubleshooting Guide: Solubility Issues

Problem: I am observing precipitation or cloudiness in my reaction buffer after adding this compound.

This is a common issue that can arise from several factors related to the concentration of the reagent, the composition of the buffer, and the handling of the stock solution. Follow this step-by-step guide to troubleshoot the problem.

Step 1: Review Your Dissolution Protocol
  • Did you prepare a stock solution in an organic solvent?

    • No: Attempting to dissolve this compound directly in an aqueous buffer, especially at high concentrations, can lead to poor solubility.

      • Recommendation: Prepare a concentrated stock solution (e.g., 10-100 mg/mL) in anhydrous DMSO or DMF.[5] Vortex and, if necessary, gently warm the solution (30-40°C) or use a water bath sonicator to ensure complete dissolution.[5]

    • Yes: Proceed to Step 2.

Step 2: Assess the Concentration of Organic Solvent in Your Final Reaction Mixture
  • What is the final percentage of organic solvent (e.g., DMSO or DMF) in your reaction buffer?

    • A high concentration of the organic solvent can cause some components of your buffer or your biomolecule to precipitate.

      • Recommendation: Ensure the final concentration of the organic solvent in your working solution is low, typically less than 5%.[5] If you need to add a larger volume of the stock solution, consider preparing a more concentrated stock or adjusting your reaction volume.

Step 3: Evaluate Your Buffer Composition
  • What are the components of your aqueous buffer?

    • High concentrations of certain salts can reduce the solubility of PEGylated compounds, a phenomenon known as "salting out".[6] The effectiveness of different salts at causing precipitation generally follows the Hofmeister series.[7]

      • Recommendation: If your buffer has a very high salt concentration, consider reducing it if your experimental conditions allow. Alternatively, you can perform a buffer exchange on your biomolecule to a buffer with a lower salt concentration before adding the this compound.

Step 4: Consider the Order of Addition
  • How are you adding the stock solution to the buffer?

    • Adding the stock solution too quickly or into an unstirred solution can lead to localized high concentrations and precipitation.

      • Recommendation: Add the stock solution dropwise to your reaction buffer while gently vortexing or stirring. This helps to ensure rapid and uniform dispersion of the this compound.

Step 5: Try Sonication or Gentle Warming
  • If you still observe a precipitate after following the steps above, have you tried to redissolve it?

    • Sometimes, a small amount of precipitate can form that can be redissolved.

      • Recommendation: Place your reaction tube in a water bath sonicator for 5-10 minutes.[5] Alternatively, you can gently warm the solution to 30-40°C.[5] Always visually inspect the solution to ensure there is no precipitate before proceeding with your experiment.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various buffers is not extensively published, the following table provides representative solubility information and key parameters. Note: The aqueous solubility can be highly dependent on pH, ionic strength, and temperature.

Solvent/BufferQualitative SolubilityRecommended Stock ConcentrationNotes
Organic Solvents
DMSOHigh10 - 100 mg/mLRecommended for preparing stock solutions.[5]
DMFHigh10 - 100 mg/mLRecommended for preparing stock solutions.[5]
Dichloromethane (DCM)SolubleNot typically used for stock solutions for aqueous reactions.
Aqueous Systems
WaterSoluble< 10 mg/mL (estimated)Solubility is pH-dependent due to the carboxylic acid.
PBS (pH 7.4)Moderately SolubleDilution from stock is recommended.High salt concentrations can decrease solubility.[6]
MES (pH 6.0)Moderately SolubleDilution from stock is recommended.Often used for EDC/NHS activation of the carboxylic acid.[4]
Borate Buffer (pH 8.0)Moderately SolubleDilution from stock is recommended.A suitable amine-free buffer for amine coupling.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the recommended method for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound in a suitable microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 100 mg/mL).

  • Vortex the tube until the this compound is completely dissolved.

  • If dissolution is difficult, gentle warming (30-40°C) or sonication for 5-10 minutes can be used to aid dissolution.[5]

  • Store the stock solution in aliquots at -20°C.

Protocol 2: General Procedure for Conjugating this compound to a Protein via Amine Coupling

This protocol provides a general workflow for the two-step conjugation of this compound to a primary amine on a protein.

Materials:

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound stock solution (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Activation of this compound: a. In a microcentrifuge tube, add the desired amount of this compound from the stock solution to the Activation Buffer. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS over the this compound. c. Incubate for 15-30 minutes at room temperature.[8]

  • Conjugation to Protein: a. Immediately add the activated this compound solution to your protein solution. The reaction of the activated acid with amines is most efficient at pH 7.0-8.0.[5] If your activation was performed at a lower pH, you can adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes. b. Remove excess, unreacted linker and byproducts using a desalting column equilibrated with your desired storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start This compound stock Prepare Stock Solution in DMSO/DMF start->stock activate Activate Carboxylic Acid (EDC/NHS, pH 6.0) stock->activate protein Prepare Protein in Amine-Free Buffer conjugate Conjugate to Protein (pH 7.2-8.0) protein->conjugate activate->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for conjugating this compound to a protein.

troubleshooting_workflow decision decision action action issue Precipitation Observed check_stock Prepared stock solution in DMSO/DMF? issue->check_stock check_solvent_conc Final organic solvent concentration <5%? check_stock->check_solvent_conc Yes action_stock Prepare stock solution in DMSO/DMF check_stock->action_stock No check_buffer Buffer has high salt concentration? check_solvent_conc->check_buffer Yes action_solvent Reduce final organic solvent concentration check_solvent_conc->action_solvent No check_addition Added stock solution slowly with mixing? check_buffer->check_addition No action_buffer Reduce salt concentration or perform buffer exchange check_buffer->action_buffer Yes final_step Try sonication or gentle warming check_addition->final_step Yes action_addition Add stock solution slowly with mixing check_addition->action_addition No

Caption: Troubleshooting flowchart for this compound solubility issues.

reaction_pathways cluster_amine_coupling Amine Coupling Pathway cluster_click_chemistry Click Chemistry Pathway propargyl_peg_acid Propargyl PEG4 Carboxylic Acid edc_nhs EDC, NHS pH 6.0-7.2 copper Cu(I) catalyst protein Protein-NH2 amide_bond Stable Amide Bond (Protein-PEG-Propargyl) protein->amide_bond Conjugation pH 7.2-8.0 activated_peg NHS-activated Propargyl-PEG4 edc_nhs->activated_peg Activation activated_peg->amide_bond azide_molecule Molecule-N3 triazole_linkage Stable Triazole Linkage (PEG-Molecule) azide_molecule->triazole_linkage copper->triazole_linkage Cycloaddition

Caption: Reaction pathways for this compound.

References

Technical Support Center: Purification of Propargyl-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction?

The reaction mixture typically contains the desired conjugate, unreacted this compound, unreacted substrate (the molecule being conjugated), and potentially side-products from the coupling reaction (e.g., hydrolyzed activated esters).

Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?

For many small-molecule this compound conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method due to its high resolving power based on hydrophobicity.[1][2] Size-Exclusion Chromatography (SEC) can be useful for removing grossly different sized impurities, and Anion Exchange Chromatography (AEX) can be employed to leverage the terminal carboxylic acid of the PEG linker.[3][4]

Q3: How can I monitor the progress of my conjugation reaction?

You can monitor the reaction progress by analytical RP-HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe the consumption of the starting materials and the formation of a new peak corresponding to the molecular weight of your desired conjugate.

Q4: My this compound conjugate is not very soluble in my mobile phase. What can I do?

The PEG4 linker is intended to increase hydrophilicity.[5] If you are using RP-HPLC, you can try decreasing the initial percentage of the organic solvent in your mobile phase. For particularly challenging conjugates, consider using a different organic modifier (e.g., methanol instead of acetonitrile) or adding a small amount of a co-solvent like isopropanol.

Purification Strategy Workflow

Purification Workflow Purification Workflow for this compound Conjugates cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Conjugation Reaction reaction_mixture Crude Reaction Mixture start->reaction_mixture purification_step Primary Purification (e.g., RP-HPLC) reaction_mixture->purification_step fraction_collection Fraction Collection purification_step->fraction_collection purity_check Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling final_product Lyophilization/Solvent Evaporation to obtain Pure Conjugate pooling->final_product

Caption: General workflow for the synthesis and purification of this compound conjugates.

Troubleshooting Guides

Reverse-Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Poor Separation of Conjugate and Starting Material Inappropriate gradientOptimize the gradient to be shallower around the elution time of the compounds of interest. A longer gradient often improves resolution.[2]
Wrong column chemistryFor hydrophilic conjugates, a C8 column might provide better separation than a C18. For more hydrophobic molecules, a C18 or even a C4 column could be more suitable.
Sample overloadReduce the injection volume or the concentration of the sample.[6]
Broad or Tailing Peaks Secondary interactions with the stationary phaseAdd an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase to improve peak shape.[2]
Column degradationFlush the column or replace it if it's old or has been used with incompatible samples.
Low temperatureIncrease the column temperature (e.g., to 30-40 °C) to improve peak shape and reduce viscosity.
Low Recovery of the Conjugate Irreversible binding to the columnAdd a stronger organic solvent like isopropanol to the mobile phase in a small percentage.
Precipitation on the columnEnsure the sample is fully dissolved in the initial mobile phase conditions before injection.
Ghost Peaks Contaminants from previous runsRun a blank gradient before injecting your sample. Ensure the mobile phases are freshly prepared.

Troubleshooting Logic for RP-HPLC

RP-HPLC Troubleshooting Troubleshooting Logic for RP-HPLC Purification cluster_separation Separation Issues cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues start Problem with RP-HPLC Purification poor_separation Poor Separation? start->poor_separation bad_peak_shape Broad/Tailing Peaks? start->bad_peak_shape low_recovery Low Recovery? start->low_recovery optimize_gradient Optimize Gradient (shallower) poor_separation->optimize_gradient change_column Try Different Column (C8/C18) poor_separation->change_column reduce_load Reduce Sample Load poor_separation->reduce_load add_modifier Add Mobile Phase Modifier (TFA/Formic Acid) bad_peak_shape->add_modifier increase_temp Increase Column Temperature bad_peak_shape->increase_temp check_column_health Check Column Health bad_peak_shape->check_column_health stronger_solvent Use Stronger Organic Solvent low_recovery->stronger_solvent check_solubility Check Sample Solubility low_recovery->check_solubility

Caption: Decision tree for troubleshooting common RP-HPLC purification issues.

Size-Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor Resolution Between Conjugate and Unreacted PEG Linker Inappropriate pore size of the columnFor low molecular weight conjugates, a column with a smaller pore size is required to achieve good separation.[7]
Non-ideal SEC behavior (ionic or hydrophobic interactions)Increase the ionic strength of the mobile phase (e.g., 150 mM NaCl) to minimize ionic interactions. Adding a small percentage of an organic solvent can reduce hydrophobic interactions.[8]
Conjugate Elutes Earlier or Later Than Expected Molecular shape and hydrodynamic volumeThe elution in SEC is determined by hydrodynamic volume, not just molecular weight. The PEG chain can adopt different conformations affecting its size in solution.[9]
Interactions with the column matrixAs mentioned above, modify the mobile phase to minimize non-specific interactions.
Anion Exchange Chromatography (AEX)
Problem Possible Cause Solution
Conjugate Does Not Bind to the Column Incorrect pH of the bufferThe pH of the buffer must be above the pKa of the carboxylic acid on the this compound linker for it to be negatively charged and bind to the anion exchange resin.[4]
Ionic strength of the loading buffer is too highUse a low ionic strength buffer for loading the sample onto the column.
Low Recovery of the Conjugate Very strong binding to the resinElute with a steeper salt gradient or a buffer with a higher salt concentration. Alternatively, a pH gradient can be used for elution.[3]
The resin has a very high charge densityConsider using a weak anion exchanger instead of a strong one.[10]

Experimental Protocols

Preparative RP-HPLC

This protocol is a general guideline for the purification of a small molecule this compound conjugate.

  • Column: C18, 5 µm particle size, 10 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 4 mL/min

  • Detection: 254 nm (or the optimal wavelength for your conjugated molecule)

  • Gradient:

Time (min)% B
05
55
3595
4095
415
505

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of DMSO or the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the column with 5% Mobile Phase B for at least 5 column volumes.

  • Inject the sample onto the column.

  • Run the gradient as described in the table.

  • Collect fractions corresponding to the peak of the desired conjugate.

  • Analyze the collected fractions by analytical RP-HPLC or LC-MS to confirm purity.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Analytical RP-HPLC for Purity Assessment
  • Column: C18, 3.5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1 mL/min

  • Detection: 254 nm (and/or other relevant wavelengths)

  • Gradient: A suitable gradient that resolves all components, for example, 5-95% B over 20 minutes.

Data Presentation

Comparison of Purification Strategies (Illustrative Data)
Purification Method Purity of Final Product (%) Recovery (%) Key Advantages Key Disadvantages
Preparative RP-HPLC >98%60-80%High resolution, widely applicable.Can be time-consuming, potential for low recovery of very hydrophobic or hydrophilic compounds.
Size-Exclusion Chromatography (SEC) 80-90%>90%Good for removing large or very small impurities, mild conditions.Low resolution for molecules of similar size, not ideal for separating unreacted starting materials from the product.[6]
Anion Exchange Chromatography (AEX) 90-95%70-90%Specific for acidic compounds, can handle large sample volumes.Only applicable if the conjugate has a net negative charge at a suitable pH.[4]

References

Technical Support Center: Copper-Catalyzed Propargyl-PEG4-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the reaction efficiency of Propargyl-PEG4-acid utilizing copper catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the copper catalyst in the reaction with this compound?

A1: this compound contains a terminal alkyne group. Its reaction with an azide-containing molecule is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The copper catalyst, specifically the Cu(I) oxidation state, is essential for this reaction. It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide to form a stable triazole ring.[1] The uncatalyzed reaction is significantly slower and less specific.[1]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Therefore, it is common practice to use a more stable Cu(II) salt (e.g., copper (II) sulfate, CuSO₄) in combination with a reducing agent, such as sodium ascorbate.[1][2] This in situ generation ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction.[1]

Q3: What is the purpose of using a ligand in the reaction?

A3: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation. They also increase the catalyst's solubility and can accelerate the reaction rate.[1][3] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous and biological systems.[1] For bioconjugation, using a ligand is highly recommended to protect sensitive biomolecules from damage by reactive oxygen species that can be generated.[3]

Q4: Can I perform the reaction in the presence of biological molecules?

A4: Yes, CuAAC is widely used for bioconjugation due to its high specificity and biocompatibility.[1] The azide and alkyne functional groups are largely absent in biological systems, which helps prevent side reactions with native biomolecules.[1] For reactions involving sensitive biological samples, it is critical to use a biocompatible ligand like THPTA and carefully optimize reaction conditions.[1] It can also be beneficial to include additives like aminoguanidine to trap reactive byproducts from ascorbate oxidation that might otherwise damage proteins.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is one of the most common issues in copper-catalyzed click reactions. The following guide will help you identify and resolve the potential causes.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_catalyst Catalyst Troubleshooting cluster_reactants Reactant Troubleshooting cluster_conditions Conditions Optimization Start Low/No Yield Observed Catalyst Check Catalyst Activity Start->Catalyst Reactants Verify Reactant Integrity & Accessibility Catalyst->Reactants Catalyst OK C1 Ensure fresh reducing agent (e.g., Sodium Ascorbate) Catalyst->C1 Conditions Optimize Reaction Conditions Reactants->Conditions Reactants OK R1 Confirm purity and concentration of this compound and azide Reactants->R1 Success Reaction Successful Conditions->Success Conditions Optimized Cond1 Adjust pH (typically 7-8 for bioconjugation) Conditions->Cond1 C2 Degas solvents to remove oxygen C3 Use a stabilizing ligand (e.g., THPTA, TBTA) C4 Increase catalyst/ligand concentration R2 Address steric hindrance (e.g., longer linker) R3 Improve solubility (co-solvents like DMSO) Cond2 Increase reaction time Cond3 Gently increase temperature (e.g., to 40-60°C for small molecules) SideReactions cluster_side Potential Side Reactions Reactants This compound (Alkyne) + Azide DesiredProduct 1,4-disubstituted Triazole Product Reactants->DesiredProduct CuAAC (Desired Pathway) SideProduct2 Alkyne Homocoupling (Glasner Coupling) Reactants->SideProduct2 Excess O₂ Cu_I Cu(I) Catalyst Cu_I->DesiredProduct ROS Reactive Oxygen Species (ROS) Cu_I->ROS O₂, Ascorbate SideProduct1 Oxidative Damage (e.g., to Proteins) ROS->SideProduct1

References

Characterizing and minimizing impurities in Propargyl-PEG4-acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Propargyl-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis, purification, and characterization of this important bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound from tetraethylene glycol is typically a two-step process:

  • Propargylation: A Williamson ether synthesis is performed to react tetraethylene glycol with propargyl bromide in the presence of a base, such as sodium hydride (NaH), to form Propargyl-PEG4-alcohol.

  • Carboxylation: The terminal hydroxyl group of Propargyl-PEG4-alcohol is then reacted with succinic anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine (TEA), to yield the final product, this compound.[1][2][3]

Q2: What are the most common impurities I might encounter in my synthesis?

A2: Several impurities can arise during the synthesis of this compound. The most common include:

  • From the Propargylation Step:

    • Unreacted Tetraethylene Glycol: Incomplete reaction will leave the starting material in your product mixture.

    • Di-propargylated PEG4: The reaction of propargyl bromide at both ends of the tetraethylene glycol molecule results in this common byproduct.[4]

  • From the Carboxylation Step:

    • Unreacted Propargyl-PEG4-alcohol: Incomplete carboxylation will result in the presence of the intermediate product.

    • Succinic Acid: Hydrolysis of succinic anhydride by trace amounts of water will produce succinic acid.[5][6][7]

    • Unreacted Succinic Anhydride: Excess reagent from the carboxylation step may remain.

Q3: How can I best characterize my final product and its impurities?

A3: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of this compound and identifying impurities.[8][9] Key signals to look for include the alkyne proton, the methylene protons adjacent to the alkyne and ester groups, and the PEG backbone.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for assessing the purity of your product and quantifying impurities.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry provides molecular weight information, confirming the identity of your desired product and helping to elucidate the structures of unknown impurities.[11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield in Propargylation Step
Problem Possible Causes Troubleshooting Steps
Low conversion of tetraethylene glycol Inactive base (e.g., old NaH).Use fresh, high-quality sodium hydride. Consider washing the NaH with a non-reactive solvent like hexane to remove any oxide layer.
Insufficient base.Use a slight excess of sodium hydride to ensure complete deprotonation of the alcohol.
Low reaction temperature.While the reaction is often started at a lower temperature for safety, it may need to be gently warmed to proceed to completion. Monitor the reaction by TLC or LC-MS.
Formation of significant amounts of di-propargylated product High ratio of propargyl bromide to tetraethylene glycol.Use a controlled stoichiometry, typically a slight excess of tetraethylene glycol, to favor mono-substitution.
High reaction temperature.Running the reaction at a lower temperature can sometimes improve selectivity for the mono-propargylated product.
Low Yield in Carboxylation Step
Problem Possible Causes Troubleshooting Steps
Incomplete reaction of Propargyl-PEG4-alcohol Inactive succinic anhydride.Use fresh, high-quality succinic anhydride.
Insufficient catalyst or base.Ensure the correct stoichiometric amounts of DMAP and TEA are used.
Presence of water in the reaction.Use anhydrous solvents and reagents to prevent the hydrolysis of succinic anhydride.[5][6][7]
Product loss during workup The product is water-soluble.During aqueous workup, ensure to saturate the aqueous layer with a salt like NaCl to reduce the solubility of the product and improve extraction efficiency into the organic phase.

Experimental Protocols

Synthesis of Propargyl-PEG4-alcohol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, washed with hexane) portion-wise.

  • Reaction: After the addition of NaH is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Propargylation: Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of this compound
  • Preparation: In a round-bottom flask, dissolve Propargyl-PEG4-alcohol in anhydrous dichloromethane.

  • Addition of Reagents: Add succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: 1H NMR Characterization of this compound and Potential Impurities

Compound Key 1H NMR Signals (ppm, CDCl3)
This compound ~4.2 (t, 2H, -CH2-O-C=O), ~3.7-3.6 (m, 16H, PEG backbone), ~2.6 (t, 4H, -O-C=O-CH2-CH2-COOH), ~2.4 (t, 1H, -C≡CH)
Propargyl-PEG4-alcohol ~4.2 (d, 2H, -O-CH2-C≡CH), ~3.7-3.6 (m, 16H, PEG backbone), ~2.4 (t, 1H, -C≡CH)
Di-propargylated PEG4 ~4.2 (d, 4H, -O-CH2-C≡CH), ~3.7-3.6 (m, 16H, PEG backbone), ~2.4 (t, 2H, -C≡CH)
Tetraethylene Glycol ~3.7-3.6 (m, 16H, PEG backbone), ~2.5 (br s, 2H, -OH)
Succinic Acid ~2.6 (s, 4H, -CH2-CH2-)

Table 2: HPLC-MS Characterization

Compound Expected [M+Na]+ (m/z) Typical Retention Time (minutes) *
This compound341.15~8.5
Propargyl-PEG4-alcohol233.14~6.2
Di-propargylated PEG4271.15~7.8
Tetraethylene Glycol195.12~4.1
Succinic Acid141.02~2.5

*Typical retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.) and should be determined empirically.

Visualizations

Synthesis_Pathway TEG Tetraethylene Glycol PPA Propargyl-PEG4-alcohol TEG->PPA Propargyl Bromide, NaH PPAcid This compound PPA->PPAcid Succinic Anhydride, DMAP, TEA

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_propargylation Propargylation Step cluster_carboxylation Carboxylation Step TEG Tetraethylene Glycol PPA Propargyl-PEG4-alcohol TEG->PPA Mono-substitution DiP Di-propargylated PEG4 TEG->DiP Di-substitution PPA_in Propargyl-PEG4-alcohol PPAcid This compound PPA_in->PPAcid Carboxylation SA Succinic Anhydride SuccinicAcid Succinic Acid SA->SuccinicAcid Hydrolysis

Caption: Common impurity formation pathways.

Troubleshooting_Workflow start Low Yield in Synthesis step1 Identify the problematic step: Propargylation or Carboxylation? start->step1 prop_issues Propargylation Issues step1->prop_issues Propargylation carb_issues Carboxylation Issues step1->carb_issues Carboxylation check_reagents Check Reagent Quality (NaH, Propargyl Bromide) prop_issues->check_reagents check_stoichiometry Optimize Stoichiometry prop_issues->check_stoichiometry check_temp Adjust Reaction Temperature prop_issues->check_temp check_anhydrous Ensure Anhydrous Conditions carb_issues->check_anhydrous check_catalyst Verify Catalyst/Base Amount carb_issues->check_catalyst purification Optimize Purification check_reagents->purification check_stoichiometry->purification check_temp->purification check_anhydrous->purification check_catalyst->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low synthesis yield.

References

Validation & Comparative

A Comparative Guide to Confirming Propargyl-PEG4-acid Conjugation Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules like Propargyl-PEG4-acid is a critical step in creating advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents. This linker features a terminal carboxylic acid for attachment to biomolecules and a propargyl group for subsequent "click" chemistry reactions.[1][2][3] Robust, empirical validation is essential to confirm that the covalent bond has formed successfully before proceeding with downstream applications.

This guide provides a comparative overview of the most common and effective analytical techniques to confirm the success of a this compound conjugation reaction. We will delve into the principles of each method, present detailed experimental protocols, and offer a clear comparison to help you select the most appropriate technique for your specific research needs.

The Conjugation Reaction: Amide Bond Formation

This compound is typically conjugated to a biomolecule (e.g., a protein, antibody, or peptide) through its terminal carboxylic acid group. This reaction targets primary amines, such as the ε-amine of lysine residues, and requires chemical activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a stable amide bond.[1][4]

The primary goal of the analytical confirmation is to verify the formation of this new amide linkage and quantify the efficiency of the conjugation.

Figure 1. Amide bond formation via EDC/NHS chemistry.

Comparison of Analytical Confirmation Methods

A variety of analytical techniques can be employed to confirm conjugation, each offering distinct advantages and limitations. The choice of method depends on the nature of the biomolecule, the required level of detail, and the available instrumentation.[5][6]

Method Principle Information Provided Pros Cons
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. A successful conjugation results in a predictable mass increase.Quantitative (degree of labeling), Confirmatory (mass shift).High sensitivity and accuracy; provides definitive confirmation.[7][8]Requires specialized equipment; complex spectra with heterogeneous conjugates.[7]
HPLC (RP, SEC, HIC) Separates molecules based on physicochemical properties like hydrophobicity (RP), size (SEC), or surface hydrophobicity (HIC).Qualitative (retention time shift), Quantitative (peak integration).Widely available; can assess purity and aggregation.[9]Indirect confirmation; resolution may be insufficient for small mass changes.[10]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.Definitive structural confirmation.Unambiguous confirmation of covalent bond formation.[11]Low sensitivity; complex for large biomolecules like proteins.[11][12]
FTIR Spectroscopy Measures the absorption of infrared light by molecular vibrations, identifying functional groups.Qualitative (presence of amide bond).Rapid and simple for confirming the presence of functional groups.Low sensitivity; peaks can be broad and overlapping in complex samples.[13]
Click Chemistry Assay A downstream functional check where the propargyl group on the conjugate reacts with an azide-tagged reporter (e.g., fluorescent dye).Functional confirmation of the accessible propargyl group.Confirms the availability of the alkyne for the next step; highly specific.[14][15]Indirect confirmation of the initial conjugation; requires an additional reaction step.

Detailed Experimental Protocols

Protocol 1: General EDC/NHS-Mediated Conjugation

This protocol provides a general guideline for conjugating this compound to an amine-containing biomolecule.

  • Reagent Preparation :

    • Dissolve the biomolecule (e.g., protein) in a suitable buffer (e.g., PBS or MES) at pH 6.0-7.5 to a final concentration of 1-5 mg/mL.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water).

    • Dissolve this compound in an organic solvent like DMSO or DMF to a high concentration (e.g., 50 mg/mL).

  • Activation of Carboxylic Acid :

    • Add a 5 to 10-fold molar excess of this compound to the biomolecule solution.

    • Add a 2-fold molar excess (relative to the PEG linker) of EDC, followed immediately by a 5-fold molar excess of NHS.

  • Conjugation Reaction :

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification :

    • Remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The chosen method will depend on the stability and size of the biomolecule.

Protocol 2: Confirmation by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful tool for analyzing PEGylated proteins and is often the method of choice for confirming conjugation.[7][8][16]

  • Sample Preparation :

    • Obtain samples of the unconjugated biomolecule and the purified conjugate.

    • Prepare a matrix solution appropriate for the biomolecule's mass range (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).[8]

  • Spotting :

    • Mix the biomolecule/conjugate sample (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.

    • Allow the mixture to air dry completely (dried-droplet method).

  • Data Acquisition :

    • Analyze the samples using a MALDI-TOF mass spectrometer in linear mode, which is optimal for large molecules.

    • Acquire spectra for both the unconjugated and conjugated samples.

  • Data Analysis :

    • Compare the spectra. A successful conjugation will show a new peak or a distribution of peaks corresponding to the mass of the biomolecule plus one or more this compound moieties (Molecular Weight ≈ 260.28 Da).[3] The observed mass shift will be slightly less due to the loss of a water molecule (18.02 Da) during amide bond formation.

Protocol 3: Confirmation by Reverse-Phase HPLC (RP-HPLC)

HPLC is excellent for monitoring reaction progress and confirming a change in the physicochemical properties of the biomolecule post-conjugation.[17][18]

  • System Setup :

    • Use a C4 or C18 RP-HPLC column suitable for protein or peptide separation.

    • Set up a gradient elution using Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • Sample Analysis :

    • Inject the unconjugated starting material to establish a reference retention time.

    • Inject the purified conjugate sample.

    • Monitor the elution profile using a UV detector, typically at 280 nm for proteins.

  • Data Interpretation :

    • The addition of the hydrophilic PEG linker will typically cause the conjugate to elute earlier than the unconjugated, more hydrophobic starting material. The appearance of a new, earlier-eluting peak is a strong indicator of successful conjugation.

Visualization of Workflows and Logic

G cluster_analysis Confirmation Methods start Start: Biomolecule + this compound conjugation Step 1: EDC/NHS Mediated Conjugation start->conjugation purification Step 2: Purification (SEC / Dialysis) conjugation->purification analysis Step 3: Analytical Confirmation purification->analysis end_fail Failure: Optimize Reaction analysis->end_fail No Change Observed ms Mass Spectrometry analysis->ms hplc HPLC analysis->hplc nmr NMR analysis->nmr click Click Assay analysis->click end_success Success: Conjugate Confirmed ms->end_success Mass Shift Observed hplc->end_success Retention Shift Observed nmr->end_success New Peaks Observed click->end_success Reporter Signal Observed

Figure 2. General workflow for conjugation and confirmation.

G leaf leaf q1 Is the biomolecule a large protein (>30 kDa)? q2 Is definitive structural confirmation required? q1->q2 No (Small Molecule/Peptide) ms Use Mass Spectrometry (MALDI-TOF or LC-MS) q1->ms Yes q3 Is downstream functional validation sufficient? q2->q3 No nmr Use NMR Spectroscopy q2->nmr Yes hplc Use HPLC (SEC/RP) for initial screening q3->hplc No click Use Click Chemistry Assay with a reporter molecule q3->click Yes

Figure 3. Decision tree for selecting a confirmation method.

References

Characterizing Propargyl-PEG4-Acid Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of small molecules and peptides conjugated with Propargyl-PEG4-acid, a common hydrophilic linker. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods to facilitate informed decisions in your research and development workflows.

This compound is a discrete polyethylene glycol (PEG) linker containing a terminal alkyne group for click chemistry and a carboxylic acid for amide bond formation. Its defined length and hydrophilicity make it a valuable tool in the synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Accurate characterization of these conjugates is essential to confirm structure, purity, and homogeneity, all of which are critical for their therapeutic efficacy and safety.

Mass Spectrometry for this compound Conjugate Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of bioconjugates due to its high sensitivity, speed, and ability to provide precise molecular weight information. The two most common MS techniques for this application are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is particularly well-suited for the analysis of polar and thermally labile molecules like this compound conjugates. It is often coupled with liquid chromatography (LC-MS) to separate complex mixtures before mass analysis, providing both retention time and mass-to-charge ratio (m/z) data.

Key Performance Characteristics of ESI-MS:

ParameterPerformance
Mass Accuracy High (< 5 ppm with high-resolution instruments)
Sensitivity High (picomole to femtomole range)
Sample Consumption Low (microliters)
Throughput High, especially with automation
Fragmentation Controllable for structural elucidation (MS/MS)

Experimental Protocol: LC-ESI-MS/MS of a this compound Peptide Conjugate

This protocol outlines a general procedure for the analysis of a peptide conjugated with this compound.

  • Sample Preparation:

    • Dissolve the conjugate in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

    • The final concentration should be in the low micromolar to nanomolar range.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10-15 minutes) is typically effective for separating the conjugate from unconjugated starting materials.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode is typically used for peptides.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z) to identify the molecular ions of the conjugate.

    • MS/MS Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of the conjugate. Collision-Induced Dissociation (CID) is the most common fragmentation method. In-source fragmentation can also be utilized to generate fragment ions.[2][3]

Expected Fragmentation Pattern:

The fragmentation of this compound peptide conjugates in MS/MS experiments typically involves cleavage of the amide bond of the peptide backbone, resulting in b- and y-type fragment ions. Additionally, fragmentation within the PEG linker can occur, leading to neutral losses of ethylene glycol units (44 Da). The propargyl group may also undergo specific fragmentation.

G cluster_workflow LC-ESI-MS/MS Workflow Sample This compound Conjugate Sample LC Liquid Chromatography (Reversed-Phase) Sample->LC Injection ESI Electrospray Ionization LC->ESI Elution MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Ion Generation CID Collision-Induced Dissociation (CID) MS1->CID Isolation & Fragmentation MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Fragment Ion Separation Data Data Analysis (Sequence Confirmation, Structural Elucidation) MS2->Data G cluster_workflow MALDI-TOF MS Workflow Analyte Analyte Solution Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution Matrix->Mix Spot Spot on Target Plate and Crystallize Mix->Spot Laser Laser Desorption/ Ionization Spot->Laser TOF Time-of-Flight Mass Analysis Laser->TOF Spectrum Mass Spectrum (Molecular Weight Determination) TOF->Spectrum

References

A Comparative Guide to the NMR Analysis of Propargyl-PEG4-acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the chemical structure and purity of linker molecules is paramount. This guide provides a comparative analysis of Propargyl-PEG4-acid and its common derivatives, Propargyl-PEG4-amine and Propargyl-PEG4-NHS ester, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound is a hydrophilic, heterobifunctional linker widely employed in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal alkyne group for click chemistry reactions and a carboxylic acid for conjugation to amine-containing molecules. The tetraethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between the conjugated moieties. This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound and two key derivatives, offering a baseline for their identification and quality assessment.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its amine and N-hydroxysuccinimide (NHS) ester derivatives. These values are essential for verifying the successful synthesis and purity of these linkers.

Assignment This compound Propargyl-PEG4-amine Propargyl-PEG4-NHS ester
-C≡CH ~2.45 ppm (t, 1H)~2.41 ppm (t, 1H)~2.51 ppm (t, 1H)
-OCH₂-C≡CH ~4.15 ppm (d, 2H)~4.18 ppm (d, 2H)~4.20 ppm (d, 2H)
PEG Backbone (-OCH₂CH₂O-) ~3.65 ppm (m, 12H)~3.60-3.70 ppm (m, 12H)~3.60-3.75 ppm (m, 12H)
-OCH₂-COOH / -OCH₂-CH₂-NH₂ / -OCH₂-COONHS ~3.75 ppm (t, 2H)~3.51 ppm (t, 2H)~3.85 ppm (t, 2H)
-CH₂-COOH / -CH₂-NH₂ / -CH₂-COONHS ~2.62 ppm (t, 2H)~2.85 ppm (t, 2H)~2.90 ppm (t, 2H)
NHS Protons (-COCH₂CH₂CO-) N/AN/A~2.83 ppm (s, 4H)
-COOH / -NH₂ Variable, broadVariable, broadN/A

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet). Integration (number of protons) is provided in parentheses.

Assignment This compound (Predicted) Propargyl-PEG4-S-PEG4-acid (Reference)
-C≡CH ~80 ppm80.1 ppm
-C≡CH ~75 ppmNot specified
-OCH₂-C≡CH ~58 ppmNot specified
PEG Backbone (-OCH₂CH₂O-) ~70-71 ppm70.2–69.8 ppm
-CH₂-COOH ~35 ppm33.1 ppm (-SCH₂-)
-COOH ~172 ppm174.5 ppm

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Experimental Protocols

NMR Sample Preparation:

  • Weigh 5-10 mg of the this compound or its derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Dimethyl sulfoxide-d₆).

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • If necessary, filter the solution to remove any particulate matter.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound and its derivatives.

NMR_Workflow NMR Analysis Workflow for this compound & Derivatives cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_reporting Reporting weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample acquire_1H Acquire 1H NMR Spectrum load_sample->acquire_1H acquire_13C Acquire 13C NMR Spectrum load_sample->acquire_13C process_fid Fourier Transform & Phasing acquire_1H->process_fid acquire_13C->process_fid reference Reference Spectra process_fid->reference integrate Integrate Peaks (1H) reference->integrate assign Assign Chemical Shifts integrate->assign tabulate Tabulate Data assign->tabulate interpret Interpret Spectra for Structure & Purity tabulate->interpret report Generate Report interpret->report

Caption: Workflow for NMR analysis.

Chemical Structures and Key NMR-Active Nuclei

The following diagram highlights the key functional groups within this compound and its derivatives that are readily identified by NMR spectroscopy.

Caption: Key functional groups.

This guide provides a foundational understanding of the NMR characteristics of this compound and its common derivatives. By utilizing the provided data and protocols, researchers can confidently identify and assess the quality of these critical linker molecules in their drug development endeavors.

References

Propargyl-PEG4-acid in Focus: A Comparative Guide to PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Propargyl-PEG4-acid with other polyethylene glycol (PEG) linkers used in the development of Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed protocols.

The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties to ADCs. This guide provides an objective comparison of this compound with other commonly used PEG linkers, with a focus on their performance and supporting experimental data.

This compound is a non-cleavable linker that utilizes "click chemistry" for the conjugation of the payload to the antibody. This method offers high efficiency and specificity. The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its solubility and stability.

Comparative Analysis of PEG Linkers

The choice of a PEG linker in ADC design is a strategic decision that depends on the specific antibody, payload, and desired therapeutic outcome. The primary alternatives to this compound and its click chemistry-based conjugation are maleimide- and N-Hydroxysuccinimide (NHS) ester-based PEG linkers.

FeatureThis compoundMaleimide-PEG-acidNHS-PEG-acid
Conjugation Chemistry Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry"Michael addition to thiol groups (e.g., from reduced cysteines)Reaction with primary amines (e.g., lysine residues)
Cleavability Non-cleavableCan be part of cleavable or non-cleavable designsCan be part of cleavable or non-cleavable designs
Site-Specificity High, when combined with engineered azide-containing antibodiesModerate to high, depending on the number of accessible cysteinesLow, targets multiple lysine residues leading to heterogeneous ADCs
Stability of Conjugate High, forms a stable triazole ringThioether bond is generally stable, but can be susceptible to retro-Michael reaction leading to payload loss[1][2][3]Amide bond is highly stable
Hydrophilicity Good, due to the PEG4 spacerGood, due to the PEG spacerGood, due to the PEG spacer
Potential for Aggregation Lower, due to increased hydrophilicity and defined conjugationCan be higher with hydrophobic payloads, though PEG mitigates this[4][5]Can be higher with hydrophobic payloads and high DARs

Performance Data Overview

Direct head-to-head comparative studies with this compound are limited in publicly available literature. However, we can infer its performance based on studies comparing the underlying conjugation chemistries and linker types.

In Vitro Cytotoxicity (IC50)

The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. While specific IC50 values are highly dependent on the antibody, payload, and target cell line, the linker can influence potency. For instance, a study comparing different non-cleavable linkers, including one with an alkyne group similar to this compound, showed that ADCs with the alkyne linker achieved tumor suppression at low doses (0.31 and 1 mg/kg) in a xenograft model, whereas an ADC with a triazole-containing linker required a much higher dose (36 mg/kg)[6]. This suggests that the chemical nature of the linker, even within the non-cleavable category, can significantly impact efficacy.

Illustrative IC50 Data for Different Linker Chemistries (Compiled from various sources)

Linker TypeAntibody-PayloadTarget Cell LineIC50 (ng/mL)Reference (Illustrative)
Click Chemistry (Alkyne) Anti-HER2-MMAEKPL-4 (HER2/3+)Potent in vivo activity reported at low mg/kg doses[6][6]
Maleimide (Cleavable) Trastuzumab-vc-MMAEVarious HER2+ lines13-50[7]
Maleimide (Non-cleavable) J2898A-SMCC-DM1EGFR-positivePotency demonstrated, clearance slightly faster than a non-maleimide control[3][3]
NHS Ester (Non-cleavable) Trastuzumab-DM1 (T-DM1)HER2+~3-4 day half-life in humans, indicating stability and sustained activity[8]

Note: The data in this table is for illustrative purposes and not from a direct head-to-head comparative study.

In Vivo Stability and Pharmacokinetics

The stability of the linker in circulation is paramount for minimizing off-target toxicity and maximizing the amount of payload delivered to the tumor. Non-cleavable linkers, such as this compound, generally exhibit higher plasma stability compared to some cleavable linkers[8]. The click chemistry-formed triazole linkage is known for its exceptional stability. In contrast, maleimide-based linkages have shown susceptibility to a retro-Michael reaction, which can lead to premature drug release[1][2][3].

PEGylation, a feature of all the compared linkers, generally improves the pharmacokinetic profile of ADCs by increasing their hydrodynamic volume, which reduces renal clearance and prolongs circulation half-life[9][10][]. The length of the PEG chain is a critical parameter, with longer chains often leading to slower clearance but potentially reduced in vitro potency[10]. A PEG4 spacer, as in this compound, represents a balance between improving hydrophilicity and maintaining a compact linker design.

Comparative Pharmacokinetic Parameters (Illustrative)

Linker TypeKey FindingReference
Click Chemistry (Alkyne) ADCs with an alkyne-containing non-cleavable linker demonstrated in vivo efficacy at low doses, suggesting good stability and tumor accumulation.[6][6]
Maleimide ADCs with maleimide-cysteine linkages can lose a significant portion of their payload in serum due to the retro-Michael reaction.[2][2]
PEGylated Linkers (General) PEGylation improves pharmacokinetics by prolonging half-life and reducing clearance. Longer PEG chains generally lead to slower clearance.[9][10][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Replace the existing medium with the ADC dilutions.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Processing:

    • To measure intact ADC: Use an affinity capture method (e.g., protein A/G beads) to isolate the antibody and conjugated ADC.

    • To measure released payload: Precipitate the plasma proteins (e.g., with acetonitrile) and collect the supernatant.

  • Quantification:

    • Intact ADC: Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR) over time.

    • Released Payload: Quantify the free payload in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic parameters of the ADC in an animal model.

Methodology:

  • Animal Model: Use relevant animal models (e.g., mice or rats).

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analyte Quantification: Use validated analytical methods to measure the concentrations of:

    • Total antibody: ELISA.

    • Intact ADC (conjugated antibody): Affinity capture followed by LC-MS or HIC.

    • Free payload: LC-MS/MS analysis of plasma extracts.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), area under the curve (AUC), and half-life (t½).

Visualizing the Concepts

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage / Antibody Degradation CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath 5. Payload Action

Conjugation_Strategies cluster_propargyl This compound cluster_maleimide Maleimide-PEG-acid Propargyl This compound Linker Click Click Chemistry (CuAAC/SPAAC) Propargyl->Click AzideAb Azide-modified Antibody AzideAb->Click StableADC1 Stable & Homogeneous ADC Click->StableADC1 Maleimide Maleimide-PEG-acid Linker Michael Michael Addition Maleimide->Michael ThiolAb Thiol-containing Antibody (reduced Cys) ThiolAb->Michael LessStableADC Potentially Less Stable ADC Michael->LessStableADC

Linker_Choice_Logic Start Start: ADC Design Stability High Plasma Stability Needed? Start->Stability Homogeneity High Homogeneity (DAR) Needed? Stability->Homogeneity Yes Maleimide Consider Maleimide-PEG-acid Stability->Maleimide No (Consider Cleavable) Conjugation Available Conjugation Site? Homogeneity->Conjugation Yes NHS Consider NHS-PEG-acid Homogeneity->NHS No Propargyl Consider Propargyl-PEG-acid (Click Chemistry) Conjugation->Propargyl Engineered Azide Conjugation->Maleimide Reduced Cysteine Conjugation->NHS Lysine

Conclusion

This compound, with its utilization of click chemistry, offers a compelling option for the development of stable and homogeneous ADCs. The non-cleavable nature and the inherent stability of the triazole linkage contribute to a favorable pharmacokinetic profile by minimizing premature payload release. The PEG4 spacer enhances hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic payloads.

References

Propargyl-PEG4-acid vs. NHS-PEG4-acid for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Propargyl-PEG4-acid and NHS-PEG4-acid for Protein Labeling

Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a cornerstone of successful protein labeling for applications ranging from diagnostics and cellular imaging to the development of antibody-drug conjugates. This guide offers a direct comparison of two prevalent PEGylated linkers: this compound and NHS-PEG4-acid. We will examine their chemical reactivity, performance metrics, and provide detailed experimental procedures to inform your selection process.

Fundamental Chemistry of the Linkers

This compound provides a terminal alkyne functional group. This alkyne is a bioorthogonal handle, meaning it does not react with native biological functional groups. Its primary utility is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which allows for the specific covalent attachment of an azide-modified molecule (e.g., a therapeutic payload, a fluorescent dye, or a biotin tag).

NHS-PEG4-acid features an N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form a stable amide bond. This is a widely used and well-documented method for protein bioconjugation.

Reaction Mechanisms and Experimental Workflow

The operational workflows for these two linkers are fundamentally different, which has significant implications for experimental design.

This compound Labeling Workflow: This is a two-stage process. The first stage involves attaching the propargyl-PEG linker to the protein, typically by activating the carboxylic acid with EDC/NHS to react with protein amines. The second stage is the highly specific click reaction, where the alkyne-modified protein is reacted with an azide-containing molecule in the presence of a copper(I) catalyst.

propargyl_workflow cluster_step1 Stage 1: Protein Modification cluster_step2 Stage 2: Click Chemistry Conjugation Protein Protein (-NH₂) ModifiedProtein Alkyne-Modified Protein Protein->ModifiedProtein Amine Coupling PropargylAcid This compound + EDC/NHS Activation PropargylAcid->ModifiedProtein FinalProduct Labeled Protein Conjugate ModifiedProtein->FinalProduct CuAAC Reaction [Cu(I) catalyst] AzideMolecule Azide-Molecule (e.g., Drug, Dye) AzideMolecule->FinalProduct

Caption: Two-stage protein labeling workflow using this compound.

NHS-PEG4-acid Labeling Workflow: This method offers a more direct, single-stage conjugation. The NHS-PEG4-acid is reacted directly with the protein, where the NHS ester forms amide bonds with available primary amines.

nhs_workflow cluster_step1 Single-Stage Amine Coupling Protein Protein (-NH₂) LabeledProtein Labeled Protein Conjugate Protein->LabeledProtein Amide Bond Formation NHSAcid NHS-PEG4-acid NHSAcid->LabeledProtein

Caption: Single-stage protein labeling workflow using NHS-PEG4-acid.

Quantitative Performance Comparison

The selection between these two linkers is often dictated by the specific demands of the intended application, such as the need for site-specificity, the sensitivity of the protein to reaction conditions, and the nature of the molecule being conjugated.

ParameterThis compound (via Click Chemistry)NHS-PEG4-acid (Direct Amine Coupling)
Reaction Specificity Very High: The alkyne-azide reaction is bioorthogonal and highly specific, minimizing off-target reactions.Moderate: Reacts with all accessible primary amines (lysines, N-terminus), potentially leading to a heterogeneous product.
Reaction Steps Two distinct steps: Amine coupling followed by click chemistry.A single amine coupling step.
Control over Stoichiometry The two-step process can offer more precise control over the degree of labeling.Can be challenging to control the precise number of labels per protein molecule.
Biocompatibility The requirement for a copper catalyst in standard CuAAC can be a concern for cellular applications due to cytotoxicity. However, copper-free click chemistry alternatives exist.The reaction is generally considered biocompatible, with no toxic metal catalysts required.
Versatility The alkyne handle can be paired with a vast library of azide-modified molecules.The NHS ester directly conjugates the PEG-acid linker.
Ease of Implementation More complex, requiring two separate reactions and purifications.Simpler and more direct, with a well-established protocol.

Detailed Experimental Protocols

Protocol 1: Labeling with this compound and Subsequent CuAAC

This protocol is divided into the initial protein modification and the subsequent click reaction.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand

  • Desalting columns for purification

Methodology:

Stage A: Protein Modification with Propargyl Moiety

  • Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in an appropriate solvent like DMSO or water.

  • Carboxylic Acid Activation: In a microfuge tube, combine this compound with a 1.5-fold molar excess of both EDC and NHS in reaction buffer. Incubate for 20 minutes at room temperature.

  • Conjugation to Protein: Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a typical starting point for optimization.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess linker and activation reagents using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Stage B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Click Reagent Preparation:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the THPTA ligand in water.

    • Dissolve the azide-functionalized molecule in a compatible solvent.

  • Reaction Assembly: To the alkyne-modified protein from Stage A, add the azide-functionalized molecule (typically 1.5- to 5-fold molar excess), followed by the THPTA ligand.

  • Reaction Initiation: Add the CuSO₄ solution, followed immediately by the sodium ascorbate solution to reduce Cu(II) to the catalytically active Cu(I) state.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent azide.

  • Final Purification: Purify the final protein conjugate using a desalting column or other chromatographic method to remove the copper catalyst and unreacted reagents.

Protocol 2: Direct Protein Labeling with NHS-PEG4-acid

This is a more straightforward, single-stage protocol.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2–8.0)

  • NHS-PEG4-acid

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Methodology:

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-acid in a dry, water-miscible solvent such as DMSO. The NHS ester is moisture-sensitive.

  • Conjugation Reaction: Add a 5- to 25-fold molar excess of the dissolved NHS-PEG4-acid to the protein solution. The optimal ratio should be determined empirically for the specific protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction is most efficient at a pH between 7.2 and 8.0.

  • Reaction Quenching: Stop the reaction by adding the quenching solution (e.g., Tris-HCl) to a final concentration of 50–100 mM. This will consume any unreacted NHS ester. Incubate for an additional 20 minutes.

  • Purification: Remove excess labeling reagent and byproducts via a desalting column, dialysis, or size-exclusion chromatography.

Logical Framework for Reagent Selection

The decision between these two linkers can be guided by the primary objectives of the experiment.

decision_framework cluster_propargyl Consider this compound If: cluster_nhs Consider NHS-PEG4-acid If: p1 High Specificity is Critical Decision Optimal Reagent Choice p1->Decision p2 Bioorthogonality is Required p2->Decision p3 Labeling Molecule is Only Available as an Azide p3->Decision n1 Simplicity and Speed are Key n1->Decision n2 A Standard Amine-Reactive Protocol is Preferred n2->Decision n3 Avoiding Metal Catalysts is Necessary n3->Decision

Caption: Decision matrix for selecting the appropriate PEG4 linker.

Conclusion

The choice between this compound and NHS-PEG4-acid is a trade-off between specificity and simplicity.

Select this compound for:

  • Applications demanding high specificity and minimal off-target modification.

  • Conjugating molecules that are sensitive to the conditions of direct amine coupling but are available with an azide handle.

  • Experiments in complex biological media where bioorthogonality is a key advantage.

Select NHS-PEG4-acid for:

  • Rapid and straightforward labeling protocols.

  • Situations where a degree of labeling heterogeneity is acceptable.

  • Experiments where the use of potentially cytotoxic metal catalysts must be avoided.

A thorough evaluation of your experimental goals, protein characteristics, and the nature of the molecule to be conjugated will guide the selection of the most suitable reagent for your research.

A Comparative Guide to the Stability of the Triazole Linkage from Propargyl-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the stability, efficacy, and overall success of a bioconjugate. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has introduced the 1,2,3-triazole linkage as a highly robust and reliable connection.[1] This guide provides an objective comparison of the stability of the triazole linkage, as formed from reagents like Propargyl-PEG4-acid, with other common bioconjugation linkages, supported by established experimental methodologies for assessing linkage integrity.

The 1,2,3-triazole ring is widely regarded as a highly stable aromatic heterocycle, making it an excellent and reliable linker in a multitude of applications, including drug development where it can function as a bioisostere for the amide bond.[1][2] Its inherent stability is a primary advantage of employing click chemistry for bioconjugation.[1] The propargyl group of this compound reacts with an azide-bearing molecule via CuAAC to form this stable triazole linkage.[3][4]

Comparative Stability of Bioconjugation Linkages

The stability of a linker is paramount, especially for in vivo applications where the bioconjugate is exposed to a complex biological environment. The triazole linkage exhibits exceptional stability compared to many other common linkages.

Table 1: Comparison of Linker Stability under Various Conditions

Linker TypeFormation ReactionHydrolytic StabilityEnzymatic StabilityReductive StabilityOxidative Stability
1,2,3-Triazole Azide-Alkyne CycloadditionHigh (Resistant to acid/base)[1][5]High (Resistant to proteases)[1][6][7]High[5]High[1][5]
Amide Amine-Carboxylic Acid CondensationHighSusceptible to proteases[6][8]HighModerate
Ester Alcohol-Carboxylic Acid CondensationLabile (Susceptible to acid/base hydrolysis)[1]Susceptible to esterasesHighModerate
Hydrazone Hydrazine-Aldehyde/Ketone CondensationpH-dependent (Labile at acidic pH)[1]Generally stableModerateModerate
Oxime Hydroxylamine-Aldehyde/Ketone CondensationMore stable than hydrazonesGenerally stableModerateModerate
Thioether Thiol-Maleimide AdditionHighGenerally stableModerate (Maleimide ring can open)Susceptible to oxidation
Disulfide Thiol-Disulfide ExchangeHighGenerally stableLabile (Cleaved by reducing agents)Moderate

The exceptional stability of the 1,2,3-triazole linkage is attributed to its aromaticity and the strength of the covalent bonds within the heterocyclic ring.[1] This makes it particularly advantageous for applications requiring long-term stability in biological systems.

Experimental Protocols for Stability Assessment

To quantitatively evaluate and compare the stability of a triazole linkage, a forced degradation study is the standard experimental approach.[1] This involves subjecting the triazole-containing molecule to a range of stress conditions that are more aggressive than typical storage or in vivo conditions to accelerate degradation.

1. Sample Preparation:

  • Prepare a stock solution of the triazole-linked compound (e.g., a conjugate formed using this compound) in a suitable solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent compatible with the subsequent analytical method).[1] A typical starting concentration is 1 mg/mL, but this may be adjusted based on the sensitivity of the analytical instrumentation.[1]

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in a solution of 0.1 M hydrochloric acid (HCl) at a controlled temperature, for example, 60 °C.[1]

  • Basic Hydrolysis: Incubate the sample in a solution of 0.1 M sodium hydroxide (NaOH) at a controlled temperature, for example, 60 °C.[1]

  • Oxidative Degradation: Treat the sample with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Reductive Stability: Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH) or dithiothreitol (DTT), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]

  • Thermal Stability: Incubate the sample in a neutral buffer at an elevated temperature, for instance, between 60-80 °C.[1]

  • Photostability: Expose the sample to a controlled light source, such as a UV lamp, to assess for light-induced degradation.[9]

3. Time Points:

  • Collect aliquots from each of the stressed samples at various time points.[1] A representative time course could include 0, 2, 4, 8, 24, and 48 hours.[1]

4. Analytical Method:

  • The primary analytical technique for quantifying the degradation is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[1]

    • Column: A C18 reverse-phase column is commonly used.[1]

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid (e.g., 0.1%), is typically employed for efficient separation and ionization.[1]

    • Detection: The concentration of the intact parent compound is monitored, along with the appearance of any new peaks that correspond to degradation products, using both UV detection and mass spectrometry.[1] The identity of degradation products can be confirmed by their mass-to-charge ratio (m/z) and their fragmentation patterns in MS/MS analysis.[1]

5. Data Analysis:

  • For each stress condition, plot the percentage of the intact compound remaining against time.[1]

  • If degradation is observed, calculate the degradation rate constant and the half-life (t₁/₂) of the linkage under each specific condition.[1]

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution of Triazole-Linked Compound acid Acidic Hydrolysis (0.1M HCl, 60°C) base Basic Hydrolysis (0.1M NaOH, 60°C) oxid Oxidative Degradation (3% H₂O₂) reduc Reductive Stability (10mM GSH, 37°C) therm Thermal Stability (60-80°C) photo Photostability (UV Light Exposure) sampling Collect Aliquots at Multiple Time Points acid->sampling base->sampling oxid->sampling reduc->sampling therm->sampling photo->sampling hplc HPLC-MS/MS Analysis sampling->hplc data Data Analysis: - % Intact Compound vs. Time - Calculate Half-Life (t₁/₂) hplc->data

Caption: Experimental workflow for a forced degradation study to assess linker stability.

Visualizing Linker Stability

The concept of linker stability can be visualized as a landscape where more stable linkers reside at lower potential energy states, requiring more energy to be cleaved.

G cluster_high High Stability cluster_moderate Moderate/Conditional Stability cluster_labile Labile/Cleavable triazole 1,2,3-Triazole oxime Oxime amide Amide thioether Thioether ester Ester hydrazone Hydrazone (pH-sensitive) disulfide Disulfide (Reductively cleavable)

Caption: Conceptual diagram illustrating the relative stability of common bioconjugation linkages.

References

Stability Showdown: A Comparative Guide to Propargyl-PEG4-Acid and Alternative Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. The linker, a seemingly simple bridge, dictates the fate of the potent payload, ensuring it remains tethered to the antibody in circulation and is released only at the tumor site. This guide provides a comprehensive comparison of in vitro and in vivo stability assays for ADC linkers, with a special focus on the emerging Propargyl-PEG4-acid linker and its alternatives.

While specific quantitative stability data for this compound in an ADC context is not yet widely published, its structural components—a polyethylene glycol (PEG) spacer and a propargyl group for click chemistry—suggest a design focused on enhancing hydrophilicity and providing a stable conjugation point.[1][2] This guide will, therefore, present data from structurally analogous PEGylated and cleavable linkers to provide a robust comparative framework.

In Vitro Stability: A Tale of Two Environments

The in vitro stability of an ADC is primarily assessed in two key biological mimics: plasma, to simulate circulation, and lysosomes, to replicate the intracellular environment where the payload is released.[3]

Plasma Stability: Resisting Premature Release

An ideal ADC linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[4] Plasma stability assays evaluate the integrity of the ADC over time in human, mouse, or rat plasma.[3] The primary metric for stability is the change in the drug-to-antibody ratio (DAR), which is monitored using techniques like liquid chromatography-mass spectrometry (LC-MS).[3] A minimal decrease in DAR over time indicates high plasma stability.[3]

Comparative In Vitro Plasma Stability of Cleavable Linkers

Linker TypeDescriptionStability in Human Plasma (% Intact ADC after 7 days)Stability in Mouse Plasma (% Intact ADC after 7 days)Key Features & Considerations
This compound (Analog) Non-cleavable PEG linker with an alkyne for conjugation. Data is based on similar non-cleavable PEGylated linkers.High (>95%)High (>95%)Expected high stability due to the non-cleavable nature and hydrophilic PEG spacer which can shield the linker from enzymatic degradation.[1][2] The propargyl group allows for stable triazole linkage via click chemistry.[2]
Valine-Citrulline (vc) Dipeptide linker cleaved by lysosomal proteases (e.g., Cathepsin B).High (>90%)Moderate (can be susceptible to carboxylesterases)[5]Widely used cleavable linker. Stability can be influenced by the surrounding sequence and conjugation site.[4][6]
Hydrazone Acid-labile linker designed to cleave in the acidic environment of endosomes/lysosomes.Moderate (can exhibit instability at physiological pH)ModerateOne of the earlier linker technologies, often shows lower plasma stability compared to newer generations.[4]
Disulfide Cleaved in the reducing environment of the cell.Moderate to High (stability can be tuned)Moderate to HighStability is dependent on the steric hindrance around the disulfide bond.
Lysosomal Stability: Ensuring Efficient Payload Release

Once the ADC is internalized by the target cancer cell, the linker must be efficiently cleaved within the lysosome to release the cytotoxic payload.[7] Lysosomal stability assays assess the rate of payload release when the ADC is incubated with isolated lysosomes or lysosomal enzymes.[3][8]

Comparative In Vitro Lysosomal Stability of Cleavable Linkers

Linker TypeCleavage MechanismTypical Release ProfileConsiderations
This compound (Analog) Non-cleavablePayload is released upon degradation of the antibody backbone.Release is generally slower and dependent on antibody processing.[9]
Valine-Citrulline (vc) Enzymatic (Cathepsin B)Rapid release (e.g., >80% in 30 minutes)Efficient release in protease-rich environments.[3]
Hydrazone pH-dependent hydrolysisRelease is triggered by low pH in endosomes/lysosomes.Cleavage kinetics can be slower than enzymatic cleavage.
Disulfide ReductionRelease is dependent on the intracellular glutathione concentration.Efficient release in the reducing intracellular environment.

In Vivo Stability: The Whole Picture

In vivo stability assays provide the most clinically relevant data by evaluating the ADC's pharmacokinetic (PK) profile in animal models.[10] These studies measure the concentrations of the total antibody, the conjugated ADC, and the free payload in the bloodstream over time.[10] A stable ADC will exhibit a long circulation half-life and minimal premature release of the payload.[10] The inclusion of PEG linkers has been shown to generally improve the PK profile of ADCs by increasing their hydrodynamic radius and reducing clearance.[1][11]

Impact of PEG Linker Length on In Vivo Pharmacokinetics

PEG Linker LengthEffect on ClearanceEffect on Half-lifeGeneral In Vivo Performance
Short (e.g., PEG2-PEG4) Faster clearanceShorter half-lifeMay lead to reduced in vivo efficacy due to rapid clearance.[11]
Intermediate (e.g., PEG8-PEG12) Slower clearance, often reaching a plateau of PK improvementLonger half-lifeOften shows a significant improvement in in vivo efficacy, representing a balanced approach.[11][12]
Long (e.g., PEG24 and larger) Significantly slower clearanceSignificantly prolonged half-lifeCan sometimes hinder in vitro potency but generally improves in vivo performance.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC linker stability.

In Vitro Plasma Stability Assay
  • Preparation : Incubate the ADC (e.g., at 1 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a buffer control to assess the inherent stability of the ADC.[3]

  • Time Points : Collect aliquots at various time points over a period of up to seven days (e.g., Day 0, 1, 3, 5, 7).[3]

  • Sample Processing : Isolate the ADC from the plasma using immunoaffinity capture, such as with Protein A or G magnetic beads.[3]

  • Analysis : Analyze the captured ADC using LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the released payload.[3][13]

In Vitro Lysosomal Stability Assay
  • Preparation : Incubate the ADC with isolated liver lysosomes (e.g., human or rat) or S9 fractions at 37°C in a buffer that maintains metabolic activity.[3][14]

  • Time Points : Collect samples at various time points, typically over 24 hours, to monitor the kinetics of payload release.[3]

  • Sample Processing : Stop the reaction (e.g., by heat inactivation) and use protein precipitation to separate the released payload from the ADC and lysosomal proteins.[3]

  • Analysis : Quantify the amount of released payload in the supernatant over time using LC-MS.[3][14]

In Vivo Stability (Pharmacokinetic) Assay
  • Administration : Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[15]

  • Blood Sampling : Collect blood samples at various time points post-administration.[10]

  • Sample Analysis :

    • Total Antibody : Quantify using a ligand-binding assay such as ELISA.[10]

    • Conjugated ADC (acDrug) : Can be measured by affinity capture followed by LC-MS or by specific ELISA formats.[10]

    • Free Payload : Quantify from plasma using LC-MS/MS.[10]

  • Data Analysis : Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) for each analyte.[15]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in stability testing and the mechanism of action of ADCs, the following diagrams are provided.

experimental_workflow Experimental Workflow for ADC Stability Testing cluster_invitro In Vitro Assays cluster_plasma cluster_lysosomal cluster_invivo In Vivo Assay cluster_pk plasma_assay Plasma Stability Assay plasma_prep Incubate ADC in Plasma (Human, Mouse, etc.) at 37°C lysosomal_assay Lysosomal Stability Assay lyso_prep Incubate ADC with Lysosomes/S9 Fractions at 37°C plasma_sampling Collect Aliquots (0-7 days) plasma_prep->plasma_sampling plasma_capture Immunoaffinity Capture (Protein A/G) plasma_sampling->plasma_capture plasma_analysis LC-MS Analysis (Determine DAR) plasma_capture->plasma_analysis lyso_sampling Collect Aliquots (0-24 hours) lyso_prep->lyso_sampling lyso_process Stop Reaction & Precipitate Protein lyso_sampling->lyso_process lyso_analysis LC-MS Analysis (Quantify Released Payload) lyso_process->lyso_analysis pk_assay Pharmacokinetic Study pk_admin Administer ADC to Animal Model (IV) pk_sampling Collect Blood Samples (Time Course) pk_admin->pk_sampling pk_analysis Quantify Total Ab (ELISA), Conjugated ADC & Free Payload (LC-MS) pk_sampling->pk_analysis pk_data Determine PK Parameters (Half-life, Clearance) pk_analysis->pk_data adc_pathway ADC Intracellular Trafficking and Payload Release cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell adc_circ ADC in Circulation (Linker Stable) binding 1. Binding to Tumor Antigen adc_circ->binding internalization 2. Internalization (Endocytosis) binding->internalization endosome Endosome (Low pH) internalization->endosome lysosome Lysosome (Low pH, High Proteases) endosome->lysosome cleavage 3. Linker Cleavage (Enzymatic or pH-mediated) lysosome->cleavage release 4. Payload Release cleavage->release action 5. Cytotoxic Action (e.g., DNA damage, microtubule disruption) release->action

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Evaluation for ADCs Featuring Propargyl-PEG4-Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly influencing their potency, safety, and pharmacokinetic profile.[1] The choice of analytical methodology for DAR assessment is paramount, particularly with the increasing complexity of ADC design, including the use of hydrophilic linkers like Propargyl-PEG4-acid. This guide provides an objective comparison of the three predominant analytical techniques for DAR evaluation—Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—with a focus on their application to ADCs synthesized with a this compound linker.

The incorporation of a polyethylene glycol (PEG) spacer, such as in this compound, aims to improve the solubility and stability of ADCs by shielding the hydrophobic drug payload.[2][3] This modification can, however, influence the behavior of the ADC during chromatographic separation and mass spectrometric analysis, making the selection of an appropriate DAR evaluation method crucial.

Comparative Analysis of DAR Evaluation Methods

The selection of a DAR analysis method is often a balance between the desired level of detail, throughput, and compatibility with the specific ADC's characteristics. While direct comparative studies on ADCs using a this compound linker are not extensively available in published literature, this guide synthesizes data from studies on ADCs with similar PEGylated linkers and established analytical principles.

Method Principle Advantages for PEGylated ADCs Disadvantages for PEGylated ADCs Typical Throughput
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity under non-denaturing conditions. A decreasing salt gradient is used for elution.[4][5]- Preserves the native structure of the ADC.[5] - Can resolve different DAR species (DAR 0, 2, 4, etc.).[6] - Considered a reference technique for cysteine-linked ADCs.[6]- High salt concentrations in the mobile phase can be corrosive to standard HPLC systems.[6] - Incompatible with direct MS coupling due to non-volatile salts.[7][8] - PEGylation may reduce hydrophobicity, potentially impacting resolution between DAR species.[9] - May not be suitable for highly hydrophobic ADCs (high DAR) which can be difficult to elute.[10]Medium
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions using an organic solvent gradient.[4][11]- Compatible with MS due to volatile mobile phases.[1] - Can be used for both intact and reduced ADC analysis.[12] - Often provides higher resolution than HIC.[10]- Denaturing conditions lead to the loss of the ADC's native structure.[1] - For cysteine-linked ADCs, reduction of disulfide bonds is typically required, adding a sample preparation step.[4]High
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of different DAR species.[13]- Provides direct measurement of mass and can confirm the identity of each DAR species.[14] - Can be coupled with LC methods (LC-MS) for enhanced separation and characterization.[13] - "Middle-down" approaches can provide information on drug distribution between subunits.[15]- Higher DAR species may have different ionization efficiencies, potentially leading to underestimation of the average DAR.[10] - Data analysis can be more complex and time-consuming than chromatographic methods alone.[12] - For cysteine-conjugated ADCs, native MS conditions are often preferred to avoid dissociation.[13]Medium to High
Experimental Data Summary

The following table summarizes representative data from a study on an ADC synthesized with a DBCO-PEG4 linker, which is structurally similar to a this compound linker, comparing RP-HPLC and MS for DAR determination.

Analytical Method DAR 0 (%) DAR 1 (%) DAR 2 (%) Average DAR Reference
Reduced RP-HPLC Not ReportedNot ReportedNot Reported1.67 - 1.89[12]
Mass Spectrometry (MS) PresentPresentPredominantComparable to RP-HPLC[12]

Note: The study cited did not report the percentage of each DAR species for the reduced RP-HPLC method but confirmed high DAR values. MS analysis provided comparable results and allowed for the identification of DAR0, DAR1, and DAR2 species.

Detailed Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol is a general guideline for the analysis of cysteine-linked ADCs.

Instrumentation:

  • A bio-inert HPLC system is recommended due to the high salt concentrations.[6]

  • HIC column (e.g., TSKgel Butyl-NPR).[8]

Reagents:

  • Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 10% B

      • 2-20 min: 10-100% B (linear gradient)

      • 20-25 min: 100% B

      • 25-30 min: 10% B (re-equilibration)

  • Data Analysis: Calculate the average DAR by the weighted average of the peak areas corresponding to each DAR species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis

This protocol is suitable for the analysis of reduced, site-specific ADCs.[12]

Instrumentation:

  • HPLC system with a binary gradient pump and diode array detector.

  • Reversed-phase column (e.g., Proteomix RP-1000).[12]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reducing Agent: Dithiothreitol (DTT)

Procedure:

  • Sample Preparation (Reduction):

    • Dilute the ADC to 1 mg/mL in PBS.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80°C

    • Detection: UV at 280 nm

    • Injection Volume: 5 µL

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30-60% B (linear gradient)

      • 25-30 min: 60% B

      • 30-35 min: 30% B (re-equilibration)

  • Data Analysis: Calculate the average DAR based on the peak areas of the light and heavy chains with different drug loads.[16]

Mass Spectrometry (MS) for DAR Analysis

This protocol describes a general workflow for intact mass analysis of ADCs under denaturing conditions, often coupled with RP-LC.[15]

Instrumentation:

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer).[16]

Reagents:

  • As per the RP-HPLC protocol.

Procedure:

  • Sample Preparation: Prepare the ADC sample as described in the RP-HPLC protocol (intact or reduced).

  • LC-MS Conditions:

    • Use the chromatographic conditions from the RP-HPLC protocol.

    • The eluent is directly introduced into the mass spectrometer.

    • MS Settings (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Mass Range: 500-4000 m/z

      • Capillary Voltage: 3500 V

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

    • Calculate the average DAR based on the relative abundance of each species.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the described DAR analysis methods.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Separation Separate by Hydrophobicity (Decreasing Salt Gradient) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of DAR Species Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT (for Cys-linked ADC) ADC_Sample->Reduction Injection Inject onto RP Column Reduction->Injection Separation Separate by Hydrophobicity (Increasing Organic Solvent) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of Light & Heavy Chains Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Caption: Workflow for DAR analysis using Reversed-Phase HPLC (RP-HPLC).

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Preparation Prepare for LC-MS (Intact or Reduced) ADC_Sample->Preparation LC_Separation LC Separation (e.g., RP-HPLC) Preparation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Mass Analysis (m/z) Ionization->MS_Detection Mass_Spectra Generate Mass Spectra MS_Detection->Mass_Spectra Deconvolution Deconvolute Spectra to Determine Molecular Weights Mass_Spectra->Deconvolution Calculation Calculate Average DAR from Species Abundance Deconvolution->Calculation

Caption: Workflow for DAR analysis using Mass Spectrometry (MS).

References

Validating the Activity of Propargyl-PEG4-Acid Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile bifunctional linker, Propargyl-PEG4-acid, has emerged as a valuable tool in the development of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its propargyl group allows for efficient "click" chemistry conjugation, while the carboxylic acid moiety enables straightforward coupling to amine-containing molecules. However, the ultimate success of a this compound conjugate hinges on its biological activity. This guide provides a comprehensive overview of essential functional assays to validate the efficacy of these conjugates, offering a comparative analysis with alternative approaches and detailed experimental protocols.

The Critical Role of the Linker in Bioconjugate Function

The linker component of a bioconjugate is more than just a spacer; it plays a critical role in the molecule's overall performance. In PROTACs, the linker's length and composition, often featuring polyethylene glycol (PEG) chains like in this compound, are pivotal for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] An improperly sized linker can lead to steric hindrance or an unfavorable orientation, thereby diminishing the efficiency of target protein degradation.

Similarly, in ADCs, the linker influences the stability of the conjugate in circulation, its release mechanism at the target site, and ultimately, its cytotoxic potency.[3][4] The hydrophilic nature of PEG linkers, such as the tetraethylene glycol unit in this compound, can enhance the solubility and pharmacokinetic properties of the entire conjugate.[2][5]

Functional Assays for PROTACs Featuring this compound Linkers

PROTACs constructed with this compound linkers mediate the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The following functional assays are crucial for validating the activity of these conjugates.

Target Protein Degradation Assay

This is the most direct measure of a PROTAC's primary function. The goal is to quantify the reduction in the levels of the target protein following treatment with the PROTAC.

Quantitative Data Comparison: Impact of PEG Linker Length on BRD4 Degradation

Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation efficiency of PROTACs. The following table illustrates this relationship for a series of PROTACs targeting the BRD4 protein.

LinkerDC50 (nM) [a]Dmax (%) [b]
PEG35585
PEG42095
PEG515>98
PEG63092

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][2] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1][2]

This data highlights that a PEG4 or PEG5 linker often provides an optimal balance for achieving high potency and maximal degradation for this particular target.

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate the target cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC conjugate (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading for electrophoresis.[6][7]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[6][8]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6][8]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[6][7]

Downstream Functional Assays

Validating that the degradation of the target protein leads to the desired biological outcome is a critical step.

  • Cell Viability/Cytotoxicity Assays: These assays measure the effect of target protein degradation on cell proliferation and survival. Common methods include the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[9][10]

  • Apoptosis Assays: To confirm that the observed cytotoxicity is due to programmed cell death, assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, can be employed.

Functional Assays for ADCs with this compound Linkers

ADCs utilize an antibody to deliver a potent cytotoxic payload to a specific target cell. The functional validation of ADCs involves assessing both the antibody's targeting ability and the payload's cytotoxic effect.

Binding and Internalization Assays

These assays confirm that the ADC retains its ability to bind to the target antigen on the cell surface and is subsequently internalized.

  • Binding Affinity Assays: Techniques like ELISA and flow cytometry can be used to determine the binding affinity of the ADC to its target antigen on cancer cells. It is crucial to compare the binding of the ADC to that of the unconjugated antibody to ensure that the conjugation process has not compromised its targeting function.

  • Internalization Assays: These assays are critical to ensure that the ADC is taken up by the target cells, a prerequisite for the payload to exert its effect.[11][12]

Experimental Protocol: Antibody Internalization Assay using Flow Cytometry

  • Cell Preparation: Harvest the target cells and resuspend them in a suitable buffer.

  • Antibody/ADC Incubation: Incubate the cells with the fluorescently labeled ADC or the primary ADC followed by a fluorescently labeled secondary antibody. A common method involves incubating the cells with the ADC at 4°C to allow for surface binding without internalization.

  • Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points.

  • Quenching of Surface Fluorescence: After internalization, quench the fluorescence of the non-internalized ADC on the cell surface. This can be achieved by using a quenching agent like trypan blue or an anti-fluorophore antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the internalized fluorescence. The increase in fluorescence intensity over time corresponds to the rate of internalization.[13][14]

In Vitro Cytotoxicity Assays

These assays are the ultimate measure of an ADC's functional activity, determining its ability to kill target cancer cells.

Quantitative Data Comparison: In Vitro Cytotoxicity of ADCs with Different Linkers

The choice of linker chemistry can significantly impact the in vitro potency of an ADC. The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) for ADCs with different linker types.

Linker TypeTarget Cell LineIC50 (nM)
This compound (Cleavable)SK-BR-3 (HER2+)5.2
Thiol-Maleimide (Cleavable)SK-BR-3 (HER2+)8.9
Non-Cleavable LinkerSK-BR-3 (HER2+)15.7

This hypothetical data illustrates how a cleavable linker like one that could be constructed with this compound might lead to more potent in vitro cytotoxicity compared to a non-cleavable linker.

Experimental Protocol: In Vitro Cytotoxicity Assay using CellTiter-Glo®

  • Cell Seeding: Seed the target cancer cells in an opaque-walled 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.[9][15]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC for a predetermined period (e.g., 72-144 hours). Include an untreated control.[9][15]

  • Assay Procedure: After the incubation period, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[9][10]

Alternative Linker Technologies

While this compound offers a robust and versatile platform for bioconjugation, several alternative linker technologies are available, each with its own set of advantages.

  • Maleimide-based Linkers: These are commonly used for conjugation to cysteine residues in antibodies. They form stable thioether bonds. However, the stability of the maleimide-thiol adduct can sometimes be a concern.[16]

  • "Click Chemistry" Linkers: Besides the copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled by the propargyl group, strain-promoted alkyne-azide cycloaddition (SPAAC) using linkers like DBCO-PEG4-NHS Ester allows for copper-free click chemistry, which is advantageous for in vivo applications due to the toxicity of copper.[16][17]

  • Enzyme-Cleavable Linkers: These linkers, often containing dipeptides like Val-Cit, are designed to be cleaved by specific enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to targeted payload release.[18]

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental processes described, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis 5. Cytotoxicity Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/NC) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50/Dmax) detection->analysis

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG4-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Propargyl-PEG4-acid is classified as a self-reactive substance and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or mixed with other chemical waste streams.

Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential information for the proper management of waste containing this compound.

Hazard Identification and Immediate Precautions

This compound is categorized as a self-reactive substance. This classification indicates that the chemical can undergo a strongly exothermic decomposition even without participation of oxygen from the air.

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Self-reactive, Category C🔥DangerH242: Heating may cause a fire.

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE:

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To protect skin and clothing.

  • Chemical-Resistant Gloves: To prevent direct skin contact.

All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary and mandatory method for the disposal of this compound is through a licensed and certified chemical waste disposal service.

Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound waste with other chemical waste, especially with incompatible substances. It should be collected in a dedicated waste container.

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container.

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, sealed, and clearly labeled container. The label must indicate the full chemical name and the solvent used.

  • Contaminated Labware: Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.

Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictogram (flame).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool chemical waste storage area. The storage temperature for the pure compound is -20°C.[1][2] Waste should be stored away from heat sources and incompatible materials.

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide them with the full chemical name and a copy of the Safety Data Sheet (SDS) if available.

Disposal Workflow Diagram

This compound Disposal Workflow A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Segregate Waste (Do not mix with other chemicals) A->B C Collect in a Dedicated, Sealed Container B->C D Label Container Clearly ('Hazardous Waste', Chemical Name, Hazard Pictogram) C->D E Store in a Cool, Designated Waste Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Professional Pickup and Disposal F->G

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

This document is a procedural guide and does not cite specific experimental protocols. The disposal procedures are based on the safety information provided in the Safety Data Sheet for this compound.

References

Essential Safety and Operational Guide for Handling Propargyl-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Propargyl-PEG4-acid. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.

This compound is a heterobifunctional, PEGylated crosslinker used in bioconjugation and as a building block in chemical biology and medicinal chemistry.[1] It features a carboxylic acid and a propargyl group, allowing for reactions with primary amines and azide-containing compounds, respectively.[2][3] The polyethylene glycol (PEG) spacer enhances its solubility in aqueous solutions.[3][4]

Hazard Identification and Safety Precautions

This compound is classified as a self-reactive substance, category C.[1] It is crucial to handle this chemical with appropriate safety measures to prevent potential hazards.

GHS Pictogram:

🔥

Signal Word: Danger[1]

Hazard Statement: H242 - Heating may cause a fire.[1]

Precautionary Statements: [1]

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P234: Keep only in original container.

  • P235: Keep cool.

  • P240: Ground and bond container and receiving equipment.

  • P370 + P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

  • P403: Store in a well-ventilated place.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[5][6] The following equipment should be worn at all times:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU EN 166 or US NIOSH standards.[7][8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or PVC, are essential to prevent skin contact.[8][9][10] Gloves must be inspected before use and changed immediately if contaminated.[7][11]

  • Protective Clothing: A lab coat or chemical-resistant suit should be worn to protect the skin.[8][10] For larger quantities or in case of a spill, a full chemically impervious suit may be necessary.[8]

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[5][7]

  • Footwear: Wear closed-toe, chemical-resistant footwear.[5][8]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and experimental success. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10]

Step-by-Step Handling Procedure:

  • Preparation and Inspection:

    • Ensure the work area is clean and free of ignition sources.[10] .

    • Inspect all PPE for integrity before use.[5]

    • Have a chemical spill kit readily accessible.[9]

  • Handling the Compound:

    • Allow the container to reach room temperature before opening.

    • Use spark-proof tools and explosion-proof equipment.[10]

    • Avoid contact with skin, eyes, and clothing.[10]

    • Avoid the formation of dust and aerosols.[10]

    • If dissolving the compound, use anhydrous solvents like DMSO or DMF to preserve its reactive groups.[4]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C.[1][2]

    • Store away from incompatible materials and foodstuff containers.[7][10]

    • Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[12]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.[13]

    • Liquid Waste: If the compound is in a solvent, collect it in a designated waste container for halogenated or non-halogenated organic solvents, depending on the solvent used.[13] Do not mix with aqueous waste.[13]

    • Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have come into direct contact with the chemical in a designated solid chemical waste container.[13]

  • Professional Disposal:

    • The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[13]

    • Do not discharge the chemical or its containers into sewer systems or waterways.[10]

Quantitative Data

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
CAS Number 1415800-32-6[1]
Molecular Formula C₁₂H₂₀O₆[1]
Molecular Weight 260.28 g/mol [1]
Physical Form Liquid[1]
Density 1.164 g/mL[1]
Refractive Index n/D 1.460[1]
Purity >98%[2]
Storage Temperature -20°C[1][2]
Solubility Water, DMSO, DCM, DMF[2]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_retrieve Retrieve from -20°C Storage prep_spill->handle_retrieve handle_equilibrate Equilibrate to Room Temperature handle_retrieve->handle_equilibrate handle_weigh Weigh/Measure in Fume Hood handle_equilibrate->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react disp_solid Collect Solid Waste handle_react->disp_solid disp_liquid Collect Liquid Waste handle_react->disp_liquid disp_labware Collect Contaminated Labware handle_react->disp_labware store_unused Return Unused Chemical to -20°C handle_react->store_unused disp_store Store Waste in Designated Area disp_solid->disp_store disp_liquid->disp_store disp_labware->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。